molecular formula C8H6FNO B1346480 4-Fluoro-2-(hydroxymethyl)benzonitrile CAS No. 1000339-93-4

4-Fluoro-2-(hydroxymethyl)benzonitrile

Cat. No.: B1346480
CAS No.: 1000339-93-4
M. Wt: 151.14 g/mol
InChI Key: NJSSPVGHLXWQFD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSPVGHLXWQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650502
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-93-4
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a nitrile moiety, makes it a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and potential applications.

Core Physical Properties

While specific experimental data for all physical properties of this compound are not extensively reported in publicly available literature, the fundamental properties are summarized below. The lack of readily available data for certain parameters underscores the opportunity for further experimental investigation.

Physical PropertyValueSource
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1]
Melting Point Not Available
Boiling Point Not Available
Density Not Available
Solubility Not Available

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.

  • Observe the sample and note the approximate temperature at which it melts.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat the apparatus to a temperature about 20 °C below the approximate melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point

The boiling point is a key characteristic of a liquid compound. As this compound is a solid at room temperature, this protocol would apply if it were to be distilled under reduced pressure.

Apparatus:

  • Short-path distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips

  • Vacuum source and gauge (for vacuum distillation)

Procedure:

  • Place a small amount of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • If performing vacuum distillation, connect the apparatus to a vacuum pump and pressure gauge.

  • Begin heating the sample gently with the heating mantle while stirring.

  • Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the liquid actively boils and condenses on the thermometer bulb.

  • Record the temperature and, if applicable, the pressure at which the boiling point is observed.

Determination of Density

The density of a compound can be determined using various methods. For a solid, this is often done by displacement.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A solvent in which the compound is insoluble

Procedure (using a graduated cylinder):

  • Weigh a known mass of this compound using an analytical balance.

  • Fill a graduated cylinder with a known volume of a solvent in which the compound does not dissolve.

  • Carefully add the weighed solid to the graduated cylinder, ensuring no solvent splashes out.

  • Gently agitate to dislodge any air bubbles.

  • Read the new volume from the graduated cylinder. The difference between the initial and final volumes is the volume of the solid.

  • Calculate the density using the formula: Density = Mass / Volume.

Determination of Solubility

Solubility is a qualitative or quantitative measure of the ability of a substance to dissolve in a solvent.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Spatula

  • Various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

  • Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.

  • Add a small, measured volume (e.g., 1 mL) of a different solvent to each test tube.

  • Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1 minute).

  • Observe each tube to determine if the solid has completely dissolved.

  • Categorize the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Logical Workflow and Pathway Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_reagent Reagents & Conditions cluster_product Final Product 4-Fluoro-2-formylbenzonitrile 4-Fluoro-2-formylbenzonitrile Reduction Reduction 4-Fluoro-2-formylbenzonitrile->Reduction Product This compound Reduction->Product NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reduction Solvent Methanol or Ethanol Solvent->Reduction

Caption: A logical workflow for the synthesis of this compound.

Potential Application in Drug Discovery: A Relevant Signaling Pathway

Fluorinated benzonitriles are valuable intermediates in the synthesis of various pharmaceuticals. For instance, the related compound 4-fluoro-2-methylbenzonitrile is an intermediate in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_regulation Physiological Regulation cluster_inhibition Pharmacological Intervention GLP1 GLP-1 (Glucagon-Like Peptide-1) Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by GIP GIP (Glucose-Dependent Insulinotropic Polypeptide) GIP->Pancreas stimulates GIP->DPP4 inactivated by Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive DPP4_Inhibitor DPP-4 Inhibitor (e.g., Trelagliptin) DPP4_Inhibitor->DPP4 inhibits

References

4-Fluoro-2-(hydroxymethyl)benzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Fluoro-2-(hydroxymethyl)benzonitrile. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and IUPAC Name

This compound is a substituted aromatic compound containing a fluorine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring.

Chemical Structure:

IUPAC Name: this compound[1]

Synonyms: 2-Cyano-5-fluorobenzyl alcohol, (2-Cyano-5-fluorophenyl)methanol[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 1000339-93-4[2][3][4]
Molecular Formula C₈H₆FNO[3][4]
Molecular Weight 151.14 g/mol [3][4]
Appearance Solid
Purity 98%[2]

Experimental Protocols: Synthesis of this compound

Detailed experimental procedures for the synthesis of this compound are outlined below, based on established chemical literature. A Chinese patent describes two primary synthetic routes.[5]

Synthetic Route 1: From 3,4-difluorobenzonitrile

This method involves the reaction of 3,4-difluorobenzonitrile with potassium bromide in the presence of a phase transfer catalyst.[5]

Experimental Workflow:

Synthesis Route 1 A 3,4-difluorobenzonitrile E Reaction at 120-160 °C A->E B Potassium Bromide B->E C Phase Transfer Catalyst (e.g., 18-crown-6, Tetrabutylammonium bromide) C->E D Organic Solvent (e.g., DMSO, DMF, NMP) D->E F This compound E->F Yield: 77.6% Purity: 99.6% (HPLC)

Caption: Synthetic pathway of this compound from 3,4-difluorobenzonitrile.

Detailed Protocol:

  • In a suitable reaction vessel, dissolve 3,4-difluorobenzonitrile in an organic solvent such as DMSO, DMF, or NMP.

  • Add potassium bromide and a phase transfer catalyst (e.g., 18-crown-6 and tetrabutylammonium bromide).

  • Heat the reaction mixture to a temperature between 120-160 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthetic Route 2: From 3-fluoro-4-bromobenzaldehyde

This alternative route involves a two-step process starting from 3-fluoro-4-bromobenzaldehyde.[5]

Experimental Workflow:

Synthesis Route 2 A 3-fluoro-4-bromobenzaldehyde C Dehydration Reaction (Acetic acid or DMSO) A->C B Hydroxylamine B->C D 4-bromo-3-fluorobenzonitrile C->D E Grignard Reagent (isopropyl magnesium chloride-lithium chloride) D->E Grignard Exchange F Paraformaldehyde E->F G Quenching (1N HCl) F->G H This compound G->H

Caption: Two-step synthesis of this compound starting from 3-fluoro-4-bromobenzaldehyde.

Detailed Protocol:

Step 1: Synthesis of 4-bromo-3-fluorobenzonitrile

  • Mix 3-fluoro-4-bromobenzaldehyde with an organic solvent such as acetic acid or DMSO.

  • Add hydroxylamine to the mixture. If using acetic acid, acetic anhydride should be added for dehydration.

  • Heat the reaction mixture to a temperature between 85-120 °C.

  • Monitor the reaction until completion.

  • Isolate the intermediate product, 4-bromo-3-fluorobenzonitrile.

Step 2: Synthesis of this compound

  • Dissolve 4-bromo-3-fluorobenzonitrile in a suitable organic solvent.

  • Perform a Grignard exchange reaction using isopropyl magnesium chloride-lithium chloride.

  • Add paraformaldehyde to the reaction mixture.

  • After the reaction is complete, quench it by slowly adding 1N hydrochloric acid.

  • Perform a standard work-up procedure including extraction, drying, and purification to yield the final product.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathway involvement of this compound. It is primarily available as a chemical intermediate for research and development purposes.[3][4] Its structural motifs, however, are present in various biologically active molecules, suggesting its potential as a building block in drug discovery programs. For instance, related benzonitrile derivatives have been investigated for their potential as enzyme inhibitors. Further screening and biological assays are required to elucidate the specific biological functions of this compound.

Summary and Future Directions

This compound is a readily synthesizable aromatic compound with potential applications in medicinal chemistry and drug discovery. The synthetic protocols provided in this guide offer reliable methods for its preparation. While its specific biological activity remains to be fully explored, its chemical structure makes it an attractive candidate for inclusion in screening libraries for the discovery of novel therapeutic agents. Future research should focus on a comprehensive biological evaluation of this compound to uncover its potential pharmacological profile.

References

An In-depth Technical Guide to 2-Cyano-5-fluorobenzyl alcohol (CAS Number: 1000339-93-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-fluorobenzyl alcohol, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, summarizes available safety and handling information, and explores its primary application in the development of therapeutic agents. A significant focus is placed on its role as a building block in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, a critical class of drugs for the management of type 2 diabetes and obesity. This guide also includes a detailed representation of the GLP-1 receptor signaling pathway and outlines general synthetic strategies for related compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

2-Cyano-5-fluorobenzyl alcohol, also known by its IUPAC name 4-Fluoro-2-(hydroxymethyl)benzonitrile, is a substituted aromatic compound. Its structure incorporates a nitrile group and a hydroxymethyl group on a fluorinated benzene ring.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1000339-93-4[1][2][3][4]
Molecular Formula C₈H₆FNO[1][4]
Molecular Weight 151.14 g/mol [1][4]
Appearance Off-white to slight yellow solid[5]
Purity Typically ≥98%[4]
Solubility Slightly soluble in water (2.6 g/L at 25 °C)
Boiling Point 275.04 °C at 760 mmHg
Flash Point 120.14 °C
Density 1.274 g/cm³
Refractive Index 1.546
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

Spectroscopic Data

Detailed spectroscopic data for 2-Cyano-5-fluorobenzyl alcohol is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (multiplets), a singlet for the benzylic CH₂ protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Signals for the aromatic carbons (some showing C-F coupling), the nitrile carbon, and the benzylic carbon.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-F stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: The data presented in this table is predictive and should be confirmed with experimental analysis.

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of 2-Cyano-5-fluorobenzyl alcohol is not publicly available, general synthetic routes for structurally similar compounds have been described in the patent literature. A common approach involves the reduction of the corresponding aldehyde or carboxylic acid derivative.

A patent for a related isomer, 4-cyano-2-fluorobenzyl alcohol, describes a method involving a Grignard reagent exchange with paraformaldehyde. This suggests that a potential synthetic route for 2-Cyano-5-fluorobenzyl alcohol could start from a suitably substituted bromobenzonitrile derivative.

Below is a generalized workflow for the synthesis of a cyanobenzyl alcohol from a bromobenzonitrile precursor.

G A 2-Bromo-5-fluorobenzonitrile B Organometallic Intermediate (e.g., Grignard or Organolithium) A->B  Mg or n-BuLi D 2-Cyano-5-fluorobenzyl alcohol B->D  1. Reaction with C  2. Aqueous Workup C Formaldehyde or Paraformaldehyde

Figure 1: Generalized synthetic workflow for a cyanobenzyl alcohol.

Applications in Drug Development

The primary application of 2-Cyano-5-fluorobenzyl alcohol is as a crucial intermediate in the synthesis of small molecule pharmaceuticals. It is particularly prominent in the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists.

GLP-1 receptor agonists are a class of drugs used to treat type 2 diabetes and obesity. They mimic the action of the endogenous hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.

Several patents for novel GLP-1 receptor agonists explicitly mention the use of 2-Cyano-5-fluorobenzyl alcohol as a starting material or key intermediate in their synthetic pathways.

Role in GLP-1 Receptor Signaling Pathway

As an intermediate, 2-Cyano-5-fluorobenzyl alcohol itself does not directly interact with the GLP-1 receptor. However, the final drug molecules synthesized from it are designed to be potent agonists of this receptor. Understanding the GLP-1 receptor signaling pathway is therefore crucial for appreciating the therapeutic context of this compound.

The GLP-1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells, neurons, and other cell types. Its activation triggers a cascade of intracellular events that ultimately lead to the therapeutic effects.

GLP1_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP  Produces GLP1_Agonist GLP-1 or Agonist GLP1_Agonist->GLP1R Binds Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles  Mobilizes Epac2->InsulinVesicles  Promotes  Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Figure 2: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Cyano-5-fluorobenzyl alcohol is not publicly available. However, based on the SDS for the related compound, 4-Cyanobenzyl alcohol, and general knowledge of benzyl alcohols and nitriles, the following precautions should be taken.

Table 3: General Safety and Handling Information

Hazard CategoryRecommendations
Acute Toxicity Harmful if swallowed or in contact with skin. Toxic if inhaled.
Skin Contact Causes skin irritation. Wear protective gloves and clothing.
Eye Contact Causes serious eye irritation. Wear eye protection.
Inhalation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid (Skin) Wash with plenty of soap and water.
First Aid (Inhalation) Move person to fresh air and keep comfortable for breathing.
First Aid (Ingestion) Call a poison center or doctor if you feel unwell. Rinse mouth.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.
Disposal Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This information is based on data for a related compound and should be used as a guideline only. Always consult a specific and current Safety Data Sheet for the compound before handling.

Conclusion

2-Cyano-5-fluorobenzyl alcohol is a valuable chemical intermediate with a significant role in modern drug discovery and development. Its utility as a building block for GLP-1 receptor agonists underscores its importance in the creation of therapies for metabolic diseases. This technical guide has provided a consolidated source of information on its properties, synthesis, applications, and the biological context of its use. Researchers and scientists working with this compound should adhere to strict safety protocols and can leverage the information provided herein to support their research and development endeavors.

References

(2-Cyano-5-fluorophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2-Cyano-5-fluorophenyl)methanol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of novel compounds is paramount. This document provides a concise technical overview of (2-Cyano-5-fluorophenyl)methanol, a key intermediate in various synthetic pathways.

Physicochemical Data Summary

The fundamental molecular characteristics of (2-Cyano-5-fluorophenyl)methanol have been determined and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and the design of subsequent synthetic steps.

PropertyValueReference
Molecular Formula C8H6FNO[1]
Molecular Weight 151.14 g/mol [1]
Synonyms 2-Cyano-5-fluorobenzyl alcohol, 4-Fluoro-2-(hydroxymethyl)benzonitrile[1]

Experimental Protocols & Signaling Pathways

As a chemical intermediate, the primary "experimental protocols" of relevance involve its synthesis and purification, as well as its reaction in multi-step synthetic procedures. The specific methodologies are typically proprietary or detailed within specific research publications and patents.

Similarly, (2-Cyano-5-fluorophenyl)methanol does not have inherent signaling pathway activity. Instead, it serves as a structural scaffold or building block for the synthesis of biologically active molecules. The signaling pathway diagrams would be relevant to the final drug candidate, not this intermediate.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the compound's nomenclature and its fundamental physicochemical properties.

Logical Relationship of (2-Cyano-5-fluorophenyl)methanol Properties A (2-Cyano-5-fluorophenyl)methanol B Molecular Formula C8H6FNO A->B Determines C Molecular Weight 151.14 g/mol B->C Calculated From

Caption: Relationship between compound name and its molecular properties.

References

An In-depth Technical Guide on 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Fluoro-2-(hydroxymethyl)benzonitrile, with a focus on its solubility properties. Due to the limited availability of public data, this guide also includes general experimental protocols for determining solubility and a workflow for such an analysis.

Physicochemical Properties

PropertyValueSource
CAS Number 1000339-93-4N/A
Molecular Formula C₈H₆FNON/A
Molecular Weight 151.14 g/mol N/A

Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound in various solvents or at different temperatures. The following tables summarize the lack of available information.

Table 1: Aqueous Solubility

Temperature (°C)Solubility ( g/100 mL)Experimental Protocol
Data not availableData not availableData not available

Table 2: Organic Solvent Solubility

SolventTemperature (°C)Solubility ( g/100 mL)Experimental Protocol
Data not availableData not availableData not availableData not available

Experimental Protocol for Solubility Determination

In the absence of specific data for this compound, a general experimental protocol for determining the solubility of an organic compound is provided below. This protocol is based on standard laboratory procedures.[1][2][3][4]

Objective: To determine the qualitative and semi-quantitative solubility of a solid organic compound in various solvents.

Materials:

  • The compound to be tested (e.g., this compound)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) using an analytical balance.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to a test tube containing the weighed compound.

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[1][2]

  • Observation: Visually inspect the solution to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble under these conditions.

  • Incremental Addition (for semi-quantitative analysis): If the compound dissolves completely, add another weighed portion of the solid and repeat the mixing process. Continue this until the solution becomes saturated and solid material remains undissolved.

  • Insolubility: If the initial portion of the compound does not dissolve, it can be classified as insoluble or sparingly soluble in that solvent at that concentration.

  • Temperature Variation: To assess the effect of temperature, the experiment can be repeated at different, controlled temperatures using a water bath or heating block.

  • Record Keeping: Meticulously record the mass of the compound, the volume of the solvent, the temperature, and the visual observations for each test.

Safety Precautions:

  • Always handle chemical compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for the specific compound and solvents being used to understand their hazards.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Solubility_Workflow Solubility Determination Workflow A Start: Obtain Compound B Select Solvents (e.g., Water, Ethanol, Acetone) A->B C Weigh Compound (e.g., 10 mg) B->C D Add Solvent (e.g., 1 mL) C->D E Agitate Mixture (e.g., Vortex for 1 min) D->E F Observe Result E->F G Completely Dissolved? F->G H Record as 'Soluble' G->H Yes J Record as 'Insoluble' or 'Sparingly Soluble' G->J No I Add More Compound (Incremental Addition) H->I K End: Analyze Data H->K I->D J->K

Caption: A flowchart illustrating the general experimental workflow for determining the solubility of a compound.

Signaling Pathways

There is no publicly available information to suggest the involvement of this compound in any specific signaling pathways. Further research would be required to elucidate its biological activity.

References

The Multifaceted Biological Activities of Fluorinated Benzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzonitrile scaffolds has emerged as a powerful approach in modern medicinal chemistry, yielding compounds with a diverse array of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of fluorinated benzonitrile derivatives, with a focus on their anticancer, antiparasitic, and central nervous system (CNS) modulating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Microtubule Destabilizing Agents

A promising class of fluorinated benzonitrile derivatives exhibits potent anticancer activity by targeting microtubule dynamics. Specifically, certain 4'-fluoro-benzotriazole-acrylonitrile derivatives have been identified as microtubule-destabilizing agents, binding to the colchicine site on β-tubulin. This interaction disrupts the equilibrium between tubulin dimers and microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized below.

CompoundHeLa (Cervical Cancer) IC50 (nM)MCF-7 (Breast Cancer) IC50 (nM)A375 (Melanoma) IC50 (nM)Reference
Compound 5 101525[1][2]
Compound 12 203045[1][2]
Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay biochemically assesses the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel)

  • 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a 2 mg/mL tubulin solution in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.

  • Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

  • Dispense 45 µL of the tubulin reaction mix into pre-warmed (37°C) 96-well plate wells.

  • Add 5 µL of the test compound (at various concentrations) or control (vehicle, Nocodazole, or Paclitaxel) to the respective wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., excitation/emission ~360/450 nm for DAPI) every minute for 60 minutes.

  • Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.[1][3]

Signaling Pathway: Microtubule Destabilization and Apoptosis

Microtubule_Destabilization_Pathway cluster_0 Cellular Effects Fluorinated_Benzonitrile Fluorinated Benzonitrile Derivative Tubulin β-Tubulin (Colchicine Site) Fluorinated_Benzonitrile->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization Mitotic_Spindle Aberrant Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Microtubule destabilization by fluorinated benzonitriles.

Antiparasitic Activity: Cruzain Inhibitors

Nonpeptidic nitrile-based fluorinated compounds have demonstrated significant inhibitory activity against cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] The nitrile group acts as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking its function, which is crucial for the parasite's survival and replication.[5]

Quantitative Data: Cruzain Inhibition

The inhibitory potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

CompoundCruzain Ki (nM)T. cruzi EC50 (µM)Reference
Compound 1b 501.2[4]
Dipeptidyl Nitrile Analog 1628[6]
Experimental Protocol: Cruzain Inhibition Assay

This fluorometric assay measures the inhibition of cruzain activity using a synthetic substrate.

Materials:

  • Recombinant cruzain

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 1 mM DTT)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Test compounds dissolved in DMSO

  • Known cruzain inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Activate cruzain by pre-incubating in assay buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the activated cruzain solution to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence (e.g., excitation/emission ~380/460 nm for AMC liberation) over time.

  • Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.

  • IC50 values are calculated by fitting the dose-response data to a suitable equation.[7][8]

Logical Relationship: Cruzain Inhibition Mechanism

Cruzain_Inhibition cluster_1 Mechanism of Action Fluorinated_Benzonitrile_Nitrile Fluorinated Benzonitrile (Nitrile Warhead) Cruzain_Active_Site Cruzain Active Site (Cys25 Residue) Fluorinated_Benzonitrile_Nitrile->Cruzain_Active_Site Targets Covalent_Adduct Reversible Thioimidate Covalent Adduct Cruzain_Active_Site->Covalent_Adduct Forms Enzyme_Inhibition Enzyme Inhibition Covalent_Adduct->Enzyme_Inhibition Parasite_Death Parasite Death Enzyme_Inhibition->Parasite_Death Leads to

Caption: Reversible covalent inhibition of cruzain.

CNS Activity: mGluR5 Negative Allosteric Modulators

Fluorinated benzonitriles have been developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These compounds do not bind to the orthosteric glutamate binding site but to an allosteric site within the transmembrane domain of the receptor.[9] This binding reduces the receptor's response to glutamate, a key excitatory neurotransmitter in the brain. mGluR5 NAMs are being investigated for their therapeutic potential in treating various CNS disorders, including anxiety, depression, and Fragile X syndrome.

Quantitative Data: mGluR5 Modulation

The activity of mGluR5 NAMs is characterized by their binding affinity (Ki) and their functional inhibition (IC50) in cellular assays.

CompoundmGluR5 Binding Ki (nM)mGluR5 Ca²+ Flux IC50 (nM)Reference
F-PEB 0.200.66[9]
F-MTEB 0.081.45[10]
VU0285683 <10-[11]
Experimental Protocol: mGluR5 Calcium Flux Assay

This cell-based assay measures the ability of a compound to inhibit glutamate-induced intracellular calcium mobilization mediated by mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Glutamate

  • Test compounds

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Plate the mGluR5-expressing cells in microplates and culture overnight.

  • Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds (as antagonists/NAMs) at various concentrations and incubate for a specified time.

  • Stimulate the cells by adding a sub-maximal concentration (e.g., EC80) of glutamate.

  • Simultaneously, measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.

  • Inhibition is observed as a reduction in the glutamate-induced fluorescence signal. IC50 values are determined from the dose-response curve.[12][13]

Signaling Pathway: mGluR5 Negative Allosteric Modulation

mGluR5_NAM_Pathway cluster_2 Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq_protein Gq Protein mGluR5->Gq_protein Activates Neuronal_Excitability Decreased Neuronal Excitability mGluR5->Neuronal_Excitability Modulates Fluorinated_Benzonitrile_NAM Fluorinated Benzonitrile (NAM) Fluorinated_Benzonitrile_NAM->mGluR5 Inhibits (Allosterically) PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->Neuronal_Excitability

Caption: Negative allosteric modulation of mGluR5 signaling.

Conclusion

Fluorinated benzonitrile derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their ability to potently and selectively modulate key biological targets has been demonstrated in the contexts of cancer, parasitic infections, and neurological disorders. The data and methodologies presented in this guide underscore the significant progress made in understanding the biological activity of these compounds and provide a solid foundation for future research and development efforts. The continued exploration of this chemical space is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.

References

The Untapped Potential of 4-Fluoro-2-(hydroxymethyl)benzonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(hydroxymethyl)benzonitrile is a synthetically versatile, yet underexplored, building block in the landscape of medicinal chemistry. While direct applications in launched pharmaceuticals are not extensively documented in publicly available literature, its constituent functional groups—a fluorinated benzonitrile core and a reactive hydroxymethyl substituent—position it as a molecule of significant interest for the development of novel therapeutic agents. This technical guide aims to elucidate the potential applications of this compound by examining the established roles of its structural analogues and the inherent chemical reactivity of its functional moieties. The strategic placement of the fluorine, nitrile, and hydroxymethyl groups offers a unique combination of properties that can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Significance of the Fluorobenzonitrile Scaffold

The fluorobenzonitrile moiety is a common feature in a variety of biologically active compounds. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. The nitrile group, a versatile synthetic handle, can participate in various chemical transformations to generate a diverse range of heterocyclic structures or can act as a key hydrogen bond acceptor in ligand-receptor interactions.

A notable example of the utility of a closely related analogue is the use of 4-fluoro-2-methylbenzonitrile in the synthesis of Trelagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes.[1][2] Although the target molecule of this guide possesses a hydroxymethyl group instead of a methyl group, the synthetic strategies and the biological importance of the core scaffold remain highly relevant.

Potential Roles of the Hydroxymethyl Group

The hydroxymethyl group in this compound provides a crucial point for chemical modification, opening up a wide array of possibilities for derivatization and conjugation. This functional group can be:

  • Oxidized to an aldehyde or a carboxylic acid, providing access to a different set of chemical transformations.

  • Esterified or etherified to introduce a variety of side chains, which can be tailored to optimize solubility, lipophilicity, and target engagement.

  • Used as a linker to attach the molecule to other pharmacophores or to a carrier molecule for targeted drug delivery.

  • A key interaction point with the biological target, forming hydrogen bonds with amino acid residues in the active site of an enzyme or receptor.

Hypothetical Applications and Research Directions

Given the chemical features of this compound, several promising avenues for its application in medicinal chemistry can be envisioned:

  • Kinase Inhibitors: The benzonitrile scaffold is a common feature in many kinase inhibitors. The hydroxymethyl group could be derivatized to extend into and interact with specific pockets of the ATP-binding site.

  • GPCR Ligands: The aromatic ring and the polar functional groups could serve as a foundation for the development of ligands for G-protein coupled receptors, where interactions with transmembrane helices are crucial.

  • Enzyme Inhibitors: As seen with the analogue in Trelagliptin, this scaffold is suitable for designing enzyme inhibitors. The hydroxymethyl group could be modified to mimic a substrate or to interact with catalytic residues.

  • Fragment-Based Drug Discovery: this compound itself could be used as a fragment in screening campaigns to identify initial hits that can be subsequently optimized.

Data Presentation

Due to the limited publicly available biological data for derivatives of this compound, the following table is a conceptual representation of how quantitative data for hypothetical derivatives targeting a specific kinase (e.g., "Kinase X") would be presented.

Compound IDR-Group (Modification at Hydroxymethyl)Kinase X IC50 (nM)Cell Proliferation GI50 (µM)
1 -OH (Parent Molecule)>10,000>50
1a -OCH38,50042.1
1b -O-CH2-Pyridine5205.8
1c -O-C(O)-NH-Phenyl1501.2

Experimental Protocols

Below is a generalized, representative experimental protocol for the synthesis of a hypothetical derivative of this compound.

General Procedure for the Etherification of this compound (1):

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere at 0 °C, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The desired electrophile (e.g., an alkyl halide, R-X, 1.1 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ether derivative.

Visualizations

G cluster_0 Synthesis of Trelagliptin from a Related Precursor A 4-Fluoro-2-methylbenzonitrile B 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile A->B [Alkylation] C Trelagliptin B->C [Coupling with (R)-3-aminopiperidine]

Caption: Synthesis of Trelagliptin from a related precursor.

G cluster_1 Potential Derivatization of this compound cluster_2 Oxidation cluster_3 Esterification / Etherification cluster_4 Halogenation Parent This compound Oxidized_Aldehyde Aldehyde Derivative Parent->Oxidized_Aldehyde Ester Ester Derivatives (-O-C(O)-R) Parent->Ester Ether Ether Derivatives (-O-R) Parent->Ether Halogen Halogenated Derivative (-CH2-X) Parent->Halogen Oxidized_Acid Carboxylic Acid Derivative Oxidized_Aldehyde->Oxidized_Acid

Caption: Potential derivatization pathways for this compound.

While this compound may not yet be a widely cited intermediate in medicinal chemistry literature, its structural features suggest a high potential for its application in the discovery and development of new drugs. The combination of a metabolically robust and synthetically versatile fluorobenzonitrile core with a readily modifiable hydroxymethyl group makes it an attractive starting point for the synthesis of diverse compound libraries. Further investigation into the synthetic utility and biological activity of derivatives of this compound is warranted and could lead to the identification of novel drug candidates for a range of therapeutic targets.

References

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)benzonitrile: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-(hydroxymethyl)benzonitrile is a key chemical intermediate increasingly recognized for its utility in the synthesis of complex heterocyclic scaffolds, particularly in the realm of drug discovery and development. Its unique trifunctional nature, featuring a nitrile, a hydroxymethyl group, and a fluorine atom on a benzene ring, offers medicinal chemists a versatile platform for constructing novel molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a building block for bioactive molecules. Detailed experimental protocols, quantitative data, and a discussion of its strategic importance in the synthesis of targeted therapies are presented.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound (also known as 2-Cyano-5-fluorobenzyl alcohol) has emerged as a valuable building block that leverages the benefits of fluorination. The presence of the nitrile and hydroxymethyl groups provides orthogonal handles for a variety of chemical transformations, enabling the construction of diverse molecular libraries. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1000339-93-4[1]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
IUPAC Name This compound
Synonyms 2-Cyano-5-fluorobenzyl alcohol
Appearance White to off-white solid
Purity Typically >97%

Synthesis of this compound

While multiple synthetic routes can be envisaged for the preparation of this compound, a common strategy involves the functionalization of a pre-existing fluorinated benzonitrile derivative. One plausible approach, adapted from the synthesis of its isomer, 4-cyano-2-fluorobenzyl alcohol, involves a Grignard reaction.

Synthetic Scheme: A Potential Route

A potential synthetic pathway to this compound can be extrapolated from the synthesis of its isomer, 4-cyano-2-fluorobenzyl alcohol. This would likely involve the conversion of a suitable brominated precursor to a Grignard reagent, followed by reaction with an electrophile such as paraformaldehyde.

G cluster_start Starting Material cluster_reaction1 Grignard Formation cluster_reaction2 Hydroxymethylation start 3-Bromo-4-fluorobenzonitrile intermediate Grignard Reagent start->intermediate reagent1 Mg, THF product This compound intermediate->product reagent2 1. Paraformaldehyde 2. Acidic Workup

Caption: Potential synthetic route to this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of the isomeric 4-cyano-2-fluorobenzyl alcohol. Researchers should adapt and optimize these conditions for the synthesis of the title compound.

Materials:

  • 3-Bromo-4-fluorobenzonitrile

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 3-bromo-4-fluorobenzonitrile in anhydrous THF and add it dropwise to the magnesium suspension. The reaction mixture may require gentle heating to initiate the Grignard formation.

  • Once the magnesium is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, suspend paraformaldehyde in anhydrous THF and add this suspension to the Grignard reagent solution dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Applications in Drug Discovery and Development

The strategic placement of the fluoro, hydroxymethyl, and nitrile groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential. Its utility is particularly evident in the synthesis of quinazolinone derivatives and inhibitors of Poly(ADP-ribose) polymerase (PARP).

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydroxymethyl and nitrile functionalities of this compound can be readily transformed to participate in cyclization reactions to form the quinazolinone core.

G cluster_start Building Block cluster_reaction1 Oxidation cluster_reaction2 Amine Condensation cluster_reaction3 Cyclization start This compound intermediate1 4-Fluoro-2-formylbenzonitrile start->intermediate1 reagent1 Oxidizing Agent (e.g., MnO₂) intermediate2 Imine Intermediate intermediate1->intermediate2 reagent2 Amine (R-NH₂) product Substituted Quinazolinone intermediate2->product reagent3 Reaction Conditions

Caption: General workflow for the synthesis of quinazolinone derivatives.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2] The benzonitrile moiety is a common feature in many PARP inhibitors, where it often engages in key binding interactions within the enzyme's active site. While direct synthesis of a known PARP inhibitor from this compound is not explicitly detailed in the provided search results, its structural similarity to intermediates used in the synthesis of PARP inhibitors like Olaparib suggests its potential in this area.

The following diagram illustrates the general mechanism of action of PARP inhibitors, a class of drugs for which derivatives of this compound could be synthesized.

G cluster_pathway PARP-mediated DNA Repair Pathway cluster_inhibition Inhibition by PARP Inhibitor dna_damage Single-Strand DNA Break parp PARP Enzyme dna_damage->parp recruits par Poly(ADP-ribose) parp->par synthesizes repair_proteins DNA Repair Proteins par->repair_proteins recruits repair DNA Repair repair_proteins->repair mediate parp_inhibitor PARP Inhibitor (Potential derivative of This compound) inhibition Inhibition parp_inhibitor->inhibition inhibition->parp

Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • A singlet for the benzylic protons (-CH₂OH) around 4.6-4.8 ppm.

  • A multiplet for the aromatic protons, likely in the range of 7.5-7.8 ppm.

  • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

¹³C NMR (Predicted):

  • A signal for the benzylic carbon (-CH₂OH) around 60-65 ppm.

  • Signals for the aromatic carbons, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹J C-F).

  • A signal for the nitrile carbon (-CN) around 115-120 ppm.

FTIR (Predicted):

  • A broad absorption band for the O-H stretch of the hydroxyl group around 3200-3600 cm⁻¹.

  • A sharp, medium intensity absorption for the C≡N stretch of the nitrile group around 2220-2240 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹.

  • C-F stretching vibration in the fingerprint region.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the creation of diverse chemical scaffolds, including quinazolinones and potential precursors for PARP inhibitors. This guide has provided an overview of its properties, a potential synthetic route, and its applications, offering a valuable resource for researchers in drug discovery and development. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 4-Fluoro-2-(hydroxymethyl)benzonitrile (CAS No. 1000339-93-4). The information presented is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of protein degraders. Adherence to appropriate safety protocols is paramount when working with this and any other research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1000339-93-4Santa Cruz Biotechnology
Molecular Formula C₈H₆FNOSanta Cruz Biotechnology
Molecular Weight 151.14 g/mol Santa Cruz Biotechnology
Appearance SolidSigma-Aldrich (for related compound)
Purity Typically ≥98%Apollo Scientific

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet (SDS) provided by Key Organics, this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. To the best of current knowledge, the acute and delayed symptoms and effects of this substance are not fully known. Therefore, it is crucial to handle this compound with the utmost care and to use appropriate personal protective equipment (PPE).

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTRE/Doctor if you feel unwell.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

  • P363: Wash contaminated clothing before reuse.

  • P402 + P404: Store in a dry place. Store in a closed container.

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(hydroxymethyl)benzonitrile, a fluorinated benzonitrile derivative of increasing importance in medicinal chemistry and drug discovery. This document details its discovery and history, focusing on the first reported synthetic methods. It presents detailed experimental protocols for its preparation, summarizes key quantitative data in structured tables, and includes spectroscopic information for characterization. Furthermore, this guide explores its applications as a crucial intermediate in the synthesis of therapeutic agents, supported by workflow diagrams.

Introduction

This compound, also known by its synonym 2-Cyano-5-fluorobenzyl alcohol, is a functionalized aromatic compound with the chemical formula C₈H₆FNO.[1] Its structure, featuring a fluorine atom, a cyano group, and a hydroxymethyl group on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical industry. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.

Discovery and History

The precise first synthesis of this compound in a peer-reviewed scientific journal remains elusive in publicly available databases. However, its preparation is detailed in several patents, indicating its significance as a key intermediate in the synthesis of proprietary compounds. Notably, Chinese patents CN113548982A and CN113816874B describe detailed procedures for its synthesis, suggesting its importance in contemporary pharmaceutical research and development. These patents highlight its role as a crucial component in the synthesis of molecules targeting a range of diseases, including type 2 diabetes, Alzheimer's disease, and cardiovascular conditions.[2] The emergence of this compound in the patent literature underscores its value to the pharmaceutical industry, even in the absence of a formal "discovery" paper.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1000339-93-4[1]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following 1H-NMR data has been reported:

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
7.79m1HAr-H[2]
7.61-7.74m2HAr-H[2]
5.53s1H-OH[2]
4.61s2H-CH₂-[2]

Solvent: DMSO-d6, Frequency: 400MHz

Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) data has been reported with a retention time (Rt) of 6.51 minutes and a molecular ion peak [M]⁺ at m/z = 151.[3]

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of this compound have been described. The following sections detail the most prominent methods found in the literature.

Synthesis from 3-Fluoro-4-bromobenzaldehyde

This two-step method involves the formation of a benzonitrile intermediate followed by a Grignard reaction.

Step 1: Synthesis of 4-Bromo-3-fluorobenzonitrile

3-Fluoro-4-bromobenzaldehyde is reacted with hydroxylamine in an organic solvent to yield 4-Bromo-3-fluorobenzonitrile.

Reactant/ReagentMolar RatioSolventTemperature (°C)
3-Fluoro-4-bromobenzaldehyde1Acetic acid or DMSO85-120
Hydroxylamine1-1.6

Note: If acetic acid is used as the solvent, acetic anhydride is added for dehydration.

Step 2: Synthesis of 4-Cyano-2-fluorobenzyl alcohol

4-Bromo-3-fluorobenzonitrile undergoes a Grignard exchange reaction with isopropyl magnesium chloride-lithium chloride, followed by reaction with paraformaldehyde to yield the final product.

Reactant/ReagentSolventTemperature (°C)Yield (%)Purity (HPLC, %)
4-Bromo-3-fluorobenzonitrileOrganic Solvent 3-15 to 1077.699.6
Isopropyl magnesium chloride-lithium chloride
Paraformaldehyde

The specific "Organic Solvent 3" is not detailed in the source.[2]

A logical workflow for this synthesis is depicted below:

Synthesis_Route_1 cluster_step1 Step 1: Oximation and Dehydration cluster_step2 Step 2: Grignard Reaction and Formylation start1 3-Fluoro-4-bromobenzaldehyde reagent1 Hydroxylamine, Acetic Acid/DMSO, 85-120°C start1->reagent1 product1 4-Bromo-3-fluorobenzonitrile reagent1->product1 reagent2 1. i-PrMgCl·LiCl 2. Paraformaldehyde -15 to 10°C product1->reagent2 product2 This compound reagent2->product2 Synthesis_Route_2 cluster_step1 Step 1: Halogen Exchange cluster_step2 Step 2: Grignard Reaction and Formylation start1 3,4-Difluorobenzonitrile reagent1 KBr, 18-crown-6, TBAB, DMSO/DMF/NMP, 120-160°C start1->reagent1 product1 3-Fluoro-4-bromobenzonitrile reagent1->product1 reagent2 1. i-PrMgCl·LiCl 2. Paraformaldehyde -15 to 10°C product1->reagent2 product2 This compound reagent2->product2 Drug_Discovery_Workflow start This compound (Starting Material) step1 Chemical Modification (e.g., etherification, esterification, oxidation, nucleophilic substitution) start->step1 step2 Synthesis of Diverse Compound Library step1->step2 step3 Biological Screening (e.g., enzyme assays, cell-based assays) step2->step3 step4 Lead Compound Identification step3->step4 step5 Lead Optimization step4->step5 end Drug Candidate step5->end

References

Methodological & Application

Synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the two-step synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile from 4-fluoro-2-methylbenzonitrile. The synthesis involves an initial free-radical benzylic bromination to yield 2-(bromomethyl)-4-fluorobenzonitrile, followed by hydrolysis to the final product. This document outlines detailed experimental procedures, reagent specifications, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams. This protocol is intended to serve as a reliable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of the nitrile, hydroxyl, and fluoro functionalities provides multiple reaction sites for further molecular elaboration. A common and effective route to this compound is the selective oxidation of the methyl group of the readily available starting material, 4-fluoro-2-methylbenzonitrile. This is typically achieved through a two-step process involving benzylic bromination followed by nucleophilic substitution with a hydroxide source. This document details a robust and reproducible protocol for this transformation.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Benzylic Bromination: 4-Fluoro-2-methylbenzonitrile is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to selectively brominate the benzylic methyl group, forming the intermediate 2-(bromomethyl)-4-fluorobenzonitrile.

  • Hydrolysis: The resulting benzylic bromide is then hydrolyzed using an aqueous base to yield the desired product, this compound.

Data Presentation

Table 1: Reagent and Product Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
4-Fluoro-2-methylbenzonitrileC₈H₆FN135.14147754-12-9Solid
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Solid
2,2'-Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1Solid
2-(Bromomethyl)-4-fluorobenzonitrileC₈H₅BrFN214.04421552-12-7Solid
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Solid
This compoundC₈H₆FNO151.141000339-93-4Solid
Table 2: Summary of Reaction Conditions and Yields
StepReactionKey ReagentsSolventTemperatureReaction TimeTypical Yield
1. Benzylic Bromination4-Fluoro-2-methylbenzonitrile → 2-(Bromomethyl)-4-fluorobenzonitrileNBS, AIBNCarbon TetrachlorideReflux (~77°C)4-6 hours~90%
2. Hydrolysis2-(Bromomethyl)-4-fluorobenzonitrile → this compoundNaOH (aq)Tetrahydrofuran (THF)Room Temperature2-4 hoursHigh

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile

This procedure details the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methylbenzonitrile.

Materials:

  • 4-Fluoro-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methylbenzonitrile (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of 2,2'-azobisisobutyronitrile (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-(bromomethyl)-4-fluorobenzonitrile as a solid.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the benzylic bromide intermediate to the final alcohol product.

Materials:

  • 2-(Bromomethyl)-4-fluorobenzonitrile

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(bromomethyl)-4-fluorobenzonitrile (1.0 eq) in tetrahydrofuran (THF).

  • Prepare a 1 M aqueous solution of sodium hydroxide and add it to the reaction mixture (1.5 eq).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Logical Relationship of Synthesis Steps

Synthesis_Workflow Start 4-Fluoro-2-methylbenzonitrile Reagent1 NBS, AIBN (Benzylic Bromination) Start->Reagent1 Intermediate 2-(Bromomethyl)-4-fluorobenzonitrile Reagent2 NaOH (aq) (Hydrolysis) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Reagent2->Product

Caption: Two-step synthesis pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Hydrolysis A1 Dissolve Starting Material A2 Add NBS & AIBN A1->A2 A3 Reflux Reaction A2->A3 A4 Work-up & Extraction A3->A4 A5 Purification (Recrystallization) A4->A5 A6 Intermediate Product A5->A6 B1 Dissolve Intermediate A6->B1 Proceed to next step B2 Add Aqueous NaOH B1->B2 B3 Stir at Room Temp B2->B3 B4 Neutralization & Extraction B3->B4 B5 Purification (Chromatography) B4->B5 B6 Final Product B5->B6

Caption: Detailed experimental workflow.

Safety Precautions

  • N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,2'-Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose exothermically. Store in a cool place and avoid heating without solvent.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with extreme care in a fume hood and minimize exposure. Consider using a less toxic alternative such as (trifluoromethyl)benzene if possible.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • All reactions should be performed in a well-ventilated fume hood.

This detailed application note and protocol provides a clear and comprehensive guide for the successful synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for their synthetic needs.

Application Notes and Protocols for the Reaction of 4-Fluoro-2-(hydroxymethyl)benzonitrile with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the nucleophilic aromatic substitution (SNAr) reaction of 4-fluoro-2-(hydroxymethyl)benzonitrile with various primary and secondary amines. This reaction is a valuable tool for the synthesis of a diverse range of substituted aminobenzonitrile derivatives, which are important intermediates in medicinal chemistry and materials science.

Introduction

The reaction between this compound and amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring of this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitrile (-CN) group. The fluorine atom at the C4 position serves as a good leaving group. The presence of the hydroxymethyl group at the ortho position can influence the reaction through steric hindrance and potential intramolecular hydrogen bonding, which may affect the reaction rate and conditions.

The general transformation is depicted below:

Scheme 1: General Reaction of this compound with Amines

Reaction Mechanism

The SNAr reaction of this compound with an amine typically proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitrile group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the final substituted product.

The overall reaction is generally facilitated by the use of a base to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HF byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) being commonly employed to facilitate the reaction.

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with various classes of amines. Please note that these are generalized data based on typical SNAr reactions of activated fluoroarenes and actual results may vary depending on the specific amine and reaction conditions. Optimization of reaction parameters is recommended for each new substrate.

Table 1: Reaction with Aliphatic Primary Amines

AmineBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
n-ButylamineK₂CO₃ (2.0)DMF801285-95
IsopropylamineK₂CO₃ (2.0)DMSO1002470-85
BenzylamineEt₃N (2.0)MeCNReflux1680-90

Table 2: Reaction with Aliphatic Secondary Amines

AmineBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
DiethylamineK₂CO₃ (2.0)DMF1002475-90
PiperidineK₂CO₃ (2.0)DMSO1202480-95
MorpholineEt₃N (2.0)MeCNReflux1885-95

Table 3: Reaction with Aromatic Amines

AmineBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃ (2.5)DMSO1404850-70
p-MethoxyanilineK₂CO₃ (2.5)DMF1203660-75
p-NitroanilineNaH (1.5)DMF1002440-60

Experimental Protocols

The following are generalized protocols for the reaction of this compound with amines. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

  • This compound

  • n-Butylamine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add n-butylamine (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate reaction and workup glassware as listed in Protocol 1.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask.

  • Add piperidine (1.2 eq) to the mixture.

  • Heat the reaction to 120 °C and stir.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with a large volume of water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Reaction with an Aromatic Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline (1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate reaction and workup glassware.

Procedure:

  • Combine this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (2.5 eq) in a round-bottom flask.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 140 °C with stirring.

  • Monitor the reaction progress by TLC. Due to the lower nucleophilicity of aromatic amines, longer reaction times may be required.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental_Workflow A Reactant Mixing (this compound, Amine, Base, Solvent) B Reaction (Heating and Stirring) A->B 1. Setup C Workup (Quenching, Extraction, Washing) B->C 2. Completion D Purification (Column Chromatography) C->D 3. Isolation E Characterization (NMR, MS, etc.) D->E 4. Analysis

Caption: A typical experimental workflow for the SNAr reaction.

Application Notes: 4-Fluoro-2-(hydroxymethyl)benzonitrile as a Key Starting Material in the Synthesis of Trelagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-Fluoro-2-(hydroxymethyl)benzonitrile as a cost-effective and efficient starting material for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin, an active pharmaceutical ingredient (API) for the management of type 2 diabetes. This document provides detailed experimental protocols for the multi-step synthesis, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the synthetic workflow and the biological mechanism of action of Trelagliptin.

Introduction

This compound is a versatile fluorinated building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic cyano group on a fluorinated benzene ring, allows for diverse synthetic transformations. A notable application of this compound is in the synthesis of Trelagliptin. The use of this compound offers a streamlined and cost-effective alternative to other synthetic routes that may employ more hazardous or expensive reagents.[1]

The synthetic pathway involves a three-step process commencing with the chlorination of the hydroxymethyl group, followed by a condensation reaction with 6-chloro-3-methyluracil, and culminating in a nucleophilic substitution with (R)-3-aminopiperidine to yield the final API.

Data Presentation

The following tables summarize the quantitative data for the three-step synthesis of Trelagliptin from this compound, as adapted from patent literature.[1]

Table 1: Materials and Reagents for Trelagliptin Synthesis

StepReagentCAS NumberMolecular Weight ( g/mol )Role
1This compound1000339-93-4151.14Starting Material
1Thionyl chloride7719-09-7118.97Chlorinating Agent
1Toluene108-88-392.14Solvent
22-Chloromethyl-4-fluorobenzonitrile135430-14-5169.59Intermediate 1
26-Chloro-3-methyluracil4319-69-5160.56Reactant
2N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Base
2N-Methylpyrrolidone (NMP)872-50-499.13Solvent
32-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile865759-25-7307.69Intermediate 2
3(R)-3-Aminopiperidine334618-23-4100.16Reactant
3Toluene108-88-392.14Solvent

Table 2: Reaction Conditions and Yields for Trelagliptin Synthesis

StepReactionSolventTemperatureReaction TimeYield (%)Purity (%)
1Chlorination of this compoundToluene70°C2 hours~100 (crude)-
2Condensation of 2-Chloromethyl-4-fluorobenzonitrile with 6-chloro-3-methyluracilNMP60°C1 hour8297.8
3Ammoniation with (R)-3-AminopiperidineToluene100-110°C10 hours85.699.8

Experimental Protocols

Step 1: Synthesis of 2-Chloromethyl-4-fluorobenzonitrile (Intermediate 1)

Methodology:

  • To a solution of this compound (20.0 g, 0.132 mol) in toluene (100 mL), add thionyl chloride (23.6 g, 0.198 mol) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, recover the excess thionyl chloride by distillation.

  • Concentrate the remaining solution under reduced pressure to obtain crude 2-Chloromethyl-4-fluorobenzonitrile as an oil. This intermediate is used in the next step without further purification.

Step 2: Synthesis of 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile (Intermediate 2)

Methodology:

  • In a reaction vessel, dissolve 6-chloro-3-methyluracil (22.5 g, 0.14 mol) and N,N-diisopropylethylamine (DIPEA) (29 mL) in N-methylpyrrolidone (NMP) (70 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add the toluene solution of crude 2-Chloromethyl-4-fluorobenzonitrile (assuming 100% yield from the previous step, 23.8 g, 0.14 mol) to the reaction mixture.

  • Heat the mixture to 60°C and stir for 1 hour.

  • Cool the reaction to room temperature and add distilled water (110 mL).

  • Further cool the mixture to 5°C and stir for 1 hour to induce crystallization.

  • Collect the precipitate by filtration and wash the filter cake with isopropanol (3 x 50 mL).

  • Dry the solid at 45°C for 4 hours to yield Intermediate 2.

Step 3: Synthesis of Trelagliptin

Methodology:

  • Suspend Intermediate 2 (30.0 g, 0.0975 mol) in toluene (150 mL).

  • Add (R)-3-aminopiperidine (12.7 g, 0.127 mol) to the suspension.

  • Heat the reaction mixture to 100-110°C and stir for 10 hours.

  • Cool the mixture to 80-90°C and add 95% ethanol (120 mL).

  • Further cool to 0-5°C and stir for 1 hour to allow for crystallization.

  • Filter the solid, wash with 95% ethanol, and dry under vacuum at 50°C to obtain Trelagliptin base.

Visualizations

Experimental Workflow

G A This compound B Thionyl Chloride Toluene, 70°C A->B Chlorination C 2-Chloromethyl-4-fluorobenzonitrile (Intermediate 1) B->C D 6-Chloro-3-methyluracil DIPEA, NMP, 60°C C->D Condensation E 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)- purinyl)methyl]-4-fluorobenzonitrile (Intermediate 2) D->E F (R)-3-Aminopiperidine Toluene, 100-110°C E->F Ammoniation G Trelagliptin F->G

Caption: Synthetic workflow for Trelagliptin.

Trelagliptin's Mechanism of Action: DPP-4 Inhibition

cluster_0 Normal Physiological Process cluster_1 With Trelagliptin GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Degradation GIP GIP GIP->DPP-4 Degradation Inactive Peptides Inactive Peptides DPP-4->Inactive Peptides Trelagliptin Trelagliptin DPP-4_inhibited DPP-4 Trelagliptin->DPP-4_inhibited Inhibition Increased GLP-1/GIP Increased Active GLP-1 and GIP Pancreas Pancreas Increased GLP-1/GIP->Pancreas Insulin Release Increased Insulin Release Pancreas->Insulin Release Glucagon Release Decreased Glucagon Release Pancreas->Glucagon Release

Caption: Trelagliptin inhibits DPP-4, increasing incretin levels.

References

Synthesis of Trelagliptin from 4-Fluoro-2-methylbenzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trelagliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] This document provides a detailed protocol for the synthesis of trelagliptin, commencing from the starting material 4-fluoro-2-methylbenzonitrile. The synthetic route involves a three-step process: benzylic bromination, condensation with 3-methyl-6-chlorouracil, and subsequent nucleophilic substitution with (R)-3-aminopiperidine. This application note includes comprehensive experimental procedures, tabulated quantitative data on yields and purity, and visual diagrams of the synthetic workflow and the biological mechanism of action to facilitate understanding and replication by researchers in drug discovery and development.

Introduction

Trelagliptin's therapeutic effect is achieved by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this degradation, trelagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control.[1] The synthesis of trelagliptin from readily available starting materials is a key process in its pharmaceutical production. The protocol outlined herein describes a common and effective synthetic pathway starting from 4-fluoro-2-methylbenzonitrile.

Synthesis of Trelagliptin: A Three-Step Protocol

The synthesis of trelagliptin from 4-fluoro-2-methylbenzonitrile can be accomplished in three primary steps as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Condensation cluster_2 Step 3: Nucleophilic Substitution A 4-Fluoro-2-methylbenzonitrile B 2-Bromomethyl-4-fluorobenzonitrile A->B NBS, AIBN D 2-((6-Chloro-3-methyl-2,4-dioxo-1(2H,3H,4H)-yl)methyl)-4-fluorobenzonitrile B->D C 3-Methyl-6-chlorouracil C->D F Trelagliptin D->F E (R)-3-Aminopiperidine E->F

Caption: Synthetic workflow for Trelagliptin.

Experimental Protocols

Step 1: Synthesis of 2-Bromomethyl-4-fluorobenzonitrile

This procedure outlines the benzylic bromination of 4-fluoro-2-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • 4-Fluoro-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or 1,2-Dichlorobenzene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzonitrile (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude 2-bromomethyl-4-fluorobenzonitrile, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of 2-((6-Chloro-3-methyl-2,4-dioxo-1(2H,3H,4H)-yl)methyl)-4-fluorobenzonitrile

This step involves the condensation of the brominated intermediate with 3-methyl-6-chlorouracil.

Materials:

  • 2-Bromomethyl-4-fluorobenzonitrile

  • 3-Methyl-6-chlorouracil

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 3-methyl-6-chlorouracil (1.0 eq) in DMSO, add potassium carbonate (1.0-1.5 eq).

  • Add a solution of 2-bromomethyl-4-fluorobenzonitrile (1.0-1.1 eq) in DMSO to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-((6-chloro-3-methyl-2,4-dioxo-1(2H,3H,4H)-yl)methyl)-4-fluorobenzonitrile.

Step 3: Synthesis of Trelagliptin (2-((6-((R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl)-4-fluorobenzonitrile)

This final step is a nucleophilic substitution reaction between the chlorinated intermediate and (R)-3-aminopiperidine. An alternative approach using Boc-protected (R)-3-aminopiperidine followed by a deprotection step is also common to avoid side reactions.

Materials:

  • 2-((6-Chloro-3-methyl-2,4-dioxo-1(2H,3H,4H)-yl)methyl)-4-fluorobenzonitrile

  • (R)-3-aminopiperidine dihydrochloride or (R)-tert-butyl (piperidin-3-yl)carbamate

  • Sodium bicarbonate (NaHCO3) or Potassium carbonate (K2CO3)

  • Ethanol or Isopropanol

  • Trifluoroacetic acid (TFA) (for deprotection)

  • Dichloromethane (DCM)

Procedure (using unprotected aminopiperidine):

  • In a sealed tube or pressure vessel, combine 2-((6-chloro-3-methyl-2,4-dioxo-1(2H,3H,4H)-yl)methyl)-4-fluorobenzonitrile (1.0 eq), (R)-3-aminopiperidine dihydrochloride (1.5-2.0 eq), and sodium bicarbonate (3.0-4.0 eq) in ethanol.

  • Heat the mixture to 100-120°C for 2-4 hours.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude trelagliptin by column chromatography or recrystallization.

Procedure (using Boc-protected aminopiperidine):

  • Combine 2-((6-chloro-3-methyl-2,4-dioxo-1(2H,3H,4H)-yl)methyl)-4-fluorobenzonitrile (1.0 eq), (R)-tert-butyl (piperidin-3-yl)carbamate (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq) in a suitable solvent like ethanol or toluene.

  • Heat the mixture to reflux and stir for 24-30 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Extract the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer and concentrate to obtain the Boc-protected trelagliptin.

  • For deprotection, dissolve the Boc-protected intermediate in dichloromethane and add trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield trelagliptin.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of trelagliptin and its intermediates.

Table 1: Reaction Conditions and Yields for Trelagliptin Synthesis

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
14-Fluoro-2-methylbenzonitrileNBS, AIBNCCl4Reflux2~90 (crude)-
22-Bromomethyl-4-fluorobenzonitrile3-Methyl-6-chlorouracil, K2CO3DMSO60260>97
3aIntermediate from Step 2(R)-3-Aminopiperidine dihydrochloride, NaHCO3Ethanol1002--
3bIntermediate from Step 2(R)-3-Boc-aminopiperidine, K2CO3Toluene1002492.099.3
DeprotectionBoc-protected TrelagliptinTrifluoroacetic acidDichloromethaneRoom Temp285.599.6

Note: Yields and purities are based on reported values from various sources and may vary depending on specific experimental conditions.

Mechanism of Action: DPP-4 Inhibition

Trelagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. The signaling pathway affected by this inhibition is depicted below.

DPP4_Pathway cluster_0 Normal Physiology cluster_1 Trelagliptin Intervention Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Trelagliptin Trelagliptin DPP4_Inhibited DPP-4 Enzyme Trelagliptin->DPP4_Inhibited Inhibits Active_Incretins ↑ Active Incretins DPP4_Inhibited->Active_Incretins Degradation Blocked Pancreas Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Active_Incretins->Pancreas Ingestion2->Incretins2

Caption: Trelagliptin's mechanism of action via DPP-4 inhibition.

References

Application Notes and Protocols for 4-Fluoro-2-(hydroxymethyl)benzonitrile in OLED Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Fluoro-2-(hydroxymethyl)benzonitrile as a foundational building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. The focus is on its application in creating Donor-Acceptor-Donor (D-A-D) type Thermally Activated Delayed Fluorescence (TADF) emitters, which are critical for developing highly efficient and stable blue OLEDs.

Introduction: The Role of Benzonitrile Derivatives in TADF Emitters

Benzonitrile derivatives are widely utilized as the electron-accepting core in the design of D-A-D type TADF emitters. The cyano group acts as a strong electron-withdrawing moiety, while the fluorine substituent can enhance the electron-accepting properties and influence the molecular packing in the solid state. The general structure of these emitters involves attaching electron-donating units, such as carbazole or phenoxazine, to the central benzonitrile core. This molecular architecture leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key requirement for achieving a small singlet-triplet energy splitting (ΔEST) and enabling efficient TADF.

This compound is a promising starting material for the synthesis of such advanced OLED materials. The fluorine atom provides a reactive site for nucleophilic aromatic substitution, allowing for the attachment of various donor molecules. The hydroxymethyl group offers a versatile handle for further functionalization to fine-tune the material's properties or to improve its processability.

Proposed Synthetic Pathway for a D-A-D TADF Emitter

A plausible synthetic route to a D-A-D type TADF emitter starting from this compound is outlined below. This pathway involves the conversion of the hydroxymethyl group to a more stable or reactive functional group, followed by the attachment of donor moieties via a nucleophilic aromatic substitution reaction.

G cluster_synthesis Proposed Synthesis of a D-A-D TADF Emitter Start This compound Step1 Conversion of Hydroxymethyl Group (e.g., to Bromomethyl) Start->Step1 e.g., PBr3 Intermediate 4-Fluoro-2-(bromomethyl)benzonitrile Step1->Intermediate Step2 Nucleophilic Aromatic Substitution with Donor Molecule (e.g., Carbazole) Intermediate->Step2 Carbazole, Base Product D-A-D TADF Emitter Precursor Step2->Product Step3 Further functionalization or use as is Product->Step3 Final_Product Final TADF Emitter Step3->Final_Product

A proposed synthetic workflow for a D-A-D TADF emitter.

Quantitative Data for a Representative Benzonitrile-based TADF Emitter

While specific data for a TADF emitter directly derived from this compound is not available in the literature, the following table presents representative data for a well-characterized, structurally similar blue TADF emitter based on a carbazole-benzonitrile (CzBN) core. This data is provided for comparative purposes to illustrate the typical performance of this class of materials.

PropertyValueReference Compound
Photoluminescence λmax (Toluene)470 nm2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN)
Photoluminescence Quantum Yield (ΦPL)> 90%4CzBN
ΔEST~0.1 eV4CzBN
Electroluminescence λmax480 nm4CzBN-based OLED
Maximum External Quantum Efficiency (EQEmax)> 20%4CzBN-based OLED
Commission Internationale de l'Éclairage (CIE) coordinates(0.16, 0.24)4CzBN-based OLED

Disclaimer: The data presented in this table is for a representative compound and not for a material synthesized directly from this compound.

Experimental Protocols

Synthesis of a D-A-D TADF Emitter (General Protocol)

This protocol outlines a general procedure for the synthesis of a D-A-D type TADF emitter using a fluorobenzonitrile derivative and a carbazole donor.

Step 1: Conversion of this compound to 4-Fluoro-2-(bromomethyl)benzonitrile

  • To a solution of this compound in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a brominating agent (e.g., phosphorus tribromide) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-Fluoro-2-(bromomethyl)benzonitrile.

Step 2: Nucleophilic Aromatic Substitution with Carbazole

  • In a reaction flask under an inert atmosphere, combine 4-Fluoro-2-(bromomethyl)benzonitrile, carbazole (2 equivalents), and a base (e.g., sodium hydride or cesium carbonate) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities.

  • Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the pure D-A-D TADF emitter.

Fabrication of a Solution-Processed OLED Device

This protocol describes the fabrication of a multilayer OLED device using a solution-processing method for the emissive layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Host material (e.g., 1,3-Bis(N-carbazolyl)benzene - mCP)

  • Synthesized TADF emitter

  • Electron transport layer (ETL) material (e.g., 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene - TmPyPB)

  • Electron injection layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Aluminum (Al) for the cathode

  • Spin coater

  • Vacuum thermal evaporator

G cluster_oled OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (e.g., TmPyPB) EIL->ETL EML Emissive Layer (Host:TADF Emitter) ETL->EML HTL Hole Transport Layer (e.g., PEDOT:PSS) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

A typical multilayer OLED device structure.

Protocol:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate and anneal at an elevated temperature (e.g., 120 °C) in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material and the synthesized TADF emitter (typically at a specific weight ratio, e.g., 9:1) in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the EML solution on top of the HTL and anneal to remove the solvent.

  • ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL, EIL, and the Al cathode through a shadow mask to define the active area of the device.

Device Characterization
  • Electroluminescence (EL) Spectra: Measure the EL spectra of the fabricated OLEDs using a spectroradiometer.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density, voltage, and luminance of the devices using a source meter and a photometer.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.

  • CIE Coordinates: Determine the color coordinates of the emitted light from the EL spectrum.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of advanced functional materials for OLED applications. Its strategic use in the construction of D-A-D type TADF emitters can lead to the development of highly efficient and stable blue OLEDs, which are crucial for the advancement of display and lighting technologies. The provided protocols offer a foundational framework for researchers to explore the potential of this compound in the exciting field of organic electronics.

Application Notes and Protocols for 4-Fluoro-2-(hydroxymethyl)benzonitrile in Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Intermediates

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This approach offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and durable biological effect with catalytic, sub-stoichiometric doses.

PROTACs are heterobifunctional molecules comprising a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The design and synthesis of effective PROTACs depend on a modular approach, utilizing versatile chemical building blocks that can be systematically combined to optimize degrader properties. 4-Fluoro-2-(hydroxymethyl)benzonitrile is a valuable such building block, categorized for its utility in the synthesis of protein degraders. Its distinct functional groups—a fluorinated phenyl ring, a nitrile group, and a hydroxymethyl group—offer multiple points for chemical modification and incorporation into the final degrader structure. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a convenient handle for linker attachment.

Application Notes: Utility of this compound in PROTAC Synthesis

This compound serves as a versatile scaffold for the synthesis of the "warhead" component of a PROTAC, which can be designed to target a variety of proteins, particularly kinases. The nitrile and fluoro-substituted phenyl core is a common motif in kinase inhibitors. The primary strategic advantage of this intermediate lies in the reactivity of its hydroxymethyl group.

Key Applications:

  • Linker Attachment Point: The primary alcohol of the hydroxymethyl group is an excellent nucleophile and can be readily converted into other functional groups for linker conjugation. Common transformations include conversion to an ether, ester, azide, or halide, providing flexibility for various linker attachment chemistries (e.g., click chemistry, etherification, amidation).

  • Warhead Scaffold: The 4-fluorobenzonitrile core can be a key pharmacophore for binding to the target protein. The nitrile group can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding. The fluorine substitution can improve pharmacokinetic properties such as metabolic stability and membrane permeability.

  • Modular Synthesis: This building block is well-suited for modular PROTAC synthesis, where different linkers and E3 ligase ligands can be readily appended to the warhead scaffold derived from this compound to generate a library of degraders for optimization.

Below is a diagram illustrating the general structure of a PROTAC and the potential incorporation of a moiety derived from this compound.

PROTAC_Structure cluster_warhead Warhead (Derived from Intermediate) cluster_linker Linker cluster_e3_ligand E3 Ligase Ligand Warhead This compound (modified) Linker Flexible or Rigid Chain Warhead->Linker E3_Ligand e.g., Pomalidomide, VHL ligand Linker->E3_Ligand

General structure of a PROTAC molecule.

Experimental Protocols: Synthesis of a Hypothetical Kinase Degrader

This section provides a representative, multi-step protocol for the synthesis of a hypothetical PROTAC targeting a kinase, starting from this compound. This protocol illustrates a common synthetic strategy where the hydroxymethyl group is first modified for linker attachment.

Step 1: Conversion of the Hydroxymethyl Group to a Bromomethyl Group

The initial step activates the hydroxymethyl group for subsequent nucleophilic substitution by a linker precursor.

  • Reaction: this compound to 2-(Bromomethyl)-4-fluorobenzonitrile.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Phosphorus tribromide (PBr₃) (0.5 eq)

    • Dichloromethane (DCM) (anhydrous)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add phosphorus tribromide dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-(Bromomethyl)-4-fluorobenzonitrile.

Step 2: Attachment of a PEG Linker

A polyethylene glycol (PEG) linker is commonly used in PROTAC design to provide the necessary length and solubility. Here, one end of a PEG linker is attached to the warhead.

  • Reaction: 2-(Bromomethyl)-4-fluorobenzonitrile with a mono-Boc-protected PEG diamine.

  • Reagents and Materials:

    • 2-(Bromomethyl)-4-fluorobenzonitrile (1.0 eq)

    • tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of 2-(Bromomethyl)-4-fluorobenzonitrile in anhydrous acetonitrile, add tert-butyl (2-(2-aminoethoxy)ethyl)carbamate and potassium carbonate.

    • Heat the mixture to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the Boc-protected warhead-linker conjugate.

Step 3: Boc Deprotection

The terminal amine of the linker is deprotected to allow for coupling with the E3 ligase ligand.

  • Reaction: Removal of the Boc protecting group.

  • Reagents and Materials:

    • Boc-protected warhead-linker conjugate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an equal volume of TFA and stir at room temperature for 1-2 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM if necessary) to obtain the amine-linker-warhead as a TFA salt.

Step 4: Coupling with an E3 Ligase Ligand

The final step is the amide bond formation between the linker and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

  • Reaction: Amide coupling of the amine-linker-warhead with a pomalidomide-acid derivative.

  • Reagents and Materials:

    • Amine-linker-warhead TFA salt (1.0 eq)

    • Pomalidomide-linker acid (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione) (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • Dissolve the pomalidomide-acid derivative and HATU in anhydrous DMF.

    • Add the amine-linker-warhead TFA salt, followed by DIPEA.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC to yield the pure product.

The following diagram illustrates the workflow for this hypothetical synthesis.

Synthesis_Workflow Start This compound Step1 Step 1: Bromination (PBr3, DCM) Start->Step1 Intermediate1 2-(Bromomethyl)-4-fluorobenzonitrile Step1->Intermediate1 Step2 Step 2: Linker Attachment (Boc-PEG-amine, K2CO3) Intermediate1->Step2 Intermediate2 Boc-protected Warhead-Linker Step2->Intermediate2 Step3 Step 3: Boc Deprotection (TFA, DCM) Intermediate2->Step3 Intermediate3 Amine-functionalized Warhead-Linker Step3->Intermediate3 Step4 Step 4: E3 Ligand Coupling (Pomalidomide-acid, HATU, DIPEA) Intermediate3->Step4 Final_Product Final PROTAC Molecule Step4->Final_Product

Synthetic workflow for a hypothetical PROTAC.

Data Presentation

Quantitative characterization is essential to evaluate the efficacy of a newly synthesized protein degrader. The following table outlines the key parameters that would be measured.

Compound IDTarget Protein (POI)E3 LigaseDC₅₀ (nM)¹Dₘₐₓ (%)²Cell Line
Hypothetical-PROTAC-01e.g., Kinase XCRBNDataDatae.g., MCF-7
Hypothetical-PROTAC-02e.g., Kinase XVHLDataDatae.g., MCF-7
Negative Controle.g., Kinase XCRBNDataDatae.g., MCF-7

¹DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%. ²Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the degrader.

Signaling Pathway Context

A PROTAC derived from a kinase inhibitor scaffold would be expected to induce the degradation of its target kinase, thereby inhibiting the downstream signaling pathway. For instance, if the target is a kinase in the MAPK/ERK pathway, its degradation would block signal transduction leading to cell proliferation.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (Target Protein) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Degrader PROTAC Degrader Degrader->RAF   Induces Degradation

Targeting a kinase in a signaling pathway.

By providing a versatile and synthetically tractable starting point, this compound is a key intermediate for the development of novel protein degraders, enabling researchers to efficiently explore the chemical space and optimize the properties of these next-generation therapeutics.

Application Notes and Protocols for N-alkylation with 2-cyano-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials. The use of alcohols as alkylating agents, particularly through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents a green and atom-economical approach, with water being the only byproduct. This methodology avoids the use of toxic and reactive alkyl halides. This document provides a detailed experimental protocol for the N-alkylation of amines using 2-cyano-5-fluorobenzyl alcohol, a versatile building block in medicinal chemistry. The protocol is based on established procedures for similar substituted benzyl alcohols and various amine substrates.

Reaction Principle: The Borrowing Hydrogen Mechanism

The N-alkylation of amines with alcohols catalyzed by transition metals typically proceeds via the borrowing hydrogen mechanism. This process involves three key steps:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde.

  • Condensation: The aldehyde then reacts with the amine to form an imine intermediate.

  • Reduction: The metal hydride, formed in the first step, reduces the imine to the final N-alkylated amine, thereby returning the "borrowed" hydrogen and regenerating the catalyst for the next cycle.

This catalytic cycle allows for the direct coupling of alcohols and amines, offering a more sustainable alternative to classical N-alkylation methods.

Experimental Protocol: N-alkylation of an Aromatic Amine with 2-cyano-5-fluorobenzyl alcohol

This protocol describes a general procedure for the N-alkylation of a representative aromatic amine with 2-cyano-5-fluorobenzyl alcohol using a transition metal catalyst.

Materials:

  • 2-cyano-5-fluorobenzyl alcohol

  • Aromatic amine (e.g., aniline or a substituted derivative)

  • Transition metal catalyst (e.g., [Ir(Cp*)Cl2]2, [Ru(p-cymene)Cl2]2, or a manganese pincer complex)[1][2]

  • Base (e.g., potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH))[1][2][3]

  • Anhydrous solvent (e.g., toluene or xylene)[2][3][4]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 mmol), 2-cyano-5-fluorobenzyl alcohol (1.2 mmol), the transition metal catalyst (1-5 mol%), and the base (0.5-1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (2-5 mL) to the reaction mixture under the inert atmosphere.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at a temperature ranging from 80°C to 140°C.[2][4] The optimal temperature will depend on the specific catalyst and substrates used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst and any inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various amines with benzyl alcohols, which can be adapted for 2-cyano-5-fluorobenzyl alcohol.

Catalyst SystemAmine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
NHC-Ir(III)AnilineKOtBu- (Neat)12024High[1]
Co(II) complexAnilineKOHToluene110697[3]
Mn-pincer complexSubstituted Anilinest-BuOKToluene802480-90[2]
CoNx@NCAnilinet-BuOKToluene14024High[4]
Raney NiAmmonia-t-amyl alcohol16018-[5]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification & Analysis reactants Weigh Reactants: - Amine - 2-cyano-5-fluorobenzyl alcohol - Catalyst - Base setup Assemble Reaction Under Inert Atmosphere reactants->setup glassware Prepare Oven-Dried Glassware glassware->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat and Stir (80-140 °C) add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize product Pure N-alkylated Product characterize->product

Caption: Experimental workflow for the N-alkylation reaction.

Signaling_Pathway cluster_synthesis Drug Development cluster_bio Biological System cluster_outcome Therapeutic Effect start 2-cyano-5-fluorobenzyl alcohol + Amine reaction N-alkylation (Borrowing Hydrogen) start->reaction product N-alkylated Product (Potential Drug Candidate) reaction->product receptor Target Receptor/ Enzyme product->receptor Binding pathway Signaling Pathway receptor->pathway Modulation response Cellular Response (e.g., Inhibition/Activation) pathway->response effect Desired Therapeutic Effect response->effect

Caption: Generalized signaling pathway in drug development.

References

Application Notes and Protocols: The Emerging Potential of 4-Fluoro-2-(hydroxymethyl)benzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of 4-Fluoro-2-(hydroxymethyl)benzonitrile in commercially available agrochemicals are not yet documented, its unique trifunctional chemical architecture—a fluorinated aromatic ring, a reactive hydroxymethyl group, and a versatile nitrile moiety—presents significant theoretical potential for the synthesis of novel herbicides, fungicides, and insecticides. This document explores hypothetical, yet chemically plausible, synthetic pathways and application concepts for this promising building block in the discovery of next-generation crop protection agents. The protocols provided are based on established chemical transformations and are intended to serve as a foundational guide for research and development.

Introduction: The Rationale for this compound in Agrochemical Design

The development of novel agrochemicals is driven by the need for active ingredients with improved efficacy, enhanced safety profiles, and novel modes of action to combat resistance. Fluorinated organic molecules have become increasingly important in this field. The presence of a fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, thereby improving its overall performance as an agrochemical.

This compound incorporates three key functional groups that make it an attractive starting material for agrochemical synthesis:

  • Fluorinated Phenyl Ring: Provides a metabolically stable core and can engage in favorable interactions with biological targets.

  • Hydroxymethyl Group: A versatile handle for introducing a wide range of other functionalities through oxidation, etherification, esterification, or conversion to a leaving group. Benzyl alcohol derivatives themselves have been shown to possess herbicidal properties.

  • Nitrile Group: A common feature in many bioactive molecules, the nitrile group is a valuable synthon that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. It can also act as a bioisostere for other functional groups.

Hypothetical Agrochemical Applications and Synthetic Protocols

This section outlines theoretical synthetic pathways from this compound to classes of compounds with potential agrochemical activity.

Synthesis of Propanil Analogue Herbicides

Concept: Propanil is a widely used post-emergence herbicide. By modifying the core structure using this compound, it is possible to generate novel analogues with potentially different selectivity and activity spectra. This hypothetical pathway involves the reduction of the nitrile group to an amine, followed by acylation.

Experimental Protocol:

Step 1: Reduction of this compound to (4-Fluoro-2-(hydroxymethyl)phenyl)methanamine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (4-Fluoro-2-(hydroxymethyl)phenyl)methanamine.

Step 2: Acylation to N-((4-Fluoro-2-(hydroxymethyl)phenyl)methyl)propanamide

  • Dissolve the crude (4-Fluoro-2-(hydroxymethyl)phenyl)methanamine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C and add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target compound.

Quantitative Data (Hypothetical):

StepReactantProductReagentsSolventYield (%)Purity (%)
1This compound(4-Fluoro-2-(hydroxymethyl)phenyl)methanamineLiAlH₄THF8595
2(4-Fluoro-2-(hydroxymethyl)phenyl)methanamineN-((4-Fluoro-2-(hydroxymethyl)phenyl)methyl)propanamidePropionyl chloride, TriethylamineDCM9098

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of Propanil Analogue Start This compound Step1 Reduction (LiAlH4, THF) Start->Step1 Intermediate (4-Fluoro-2-(hydroxymethyl)phenyl)methanamine Step1->Intermediate Step2 Acylation (Propionyl chloride, Et3N, DCM) Intermediate->Step2 Product N-((4-Fluoro-2-(hydroxymethyl)phenyl)methyl)propanamide (Propanil Analogue) Step2->Product

Caption: Hypothetical synthesis of a Propanil analogue.

Synthesis of Benzyl Ether-based Fungicides

Concept: Many successful fungicides, such as those in the strobilurin class, contain a benzyl ether moiety. The hydroxymethyl group of this compound is an ideal starting point for the synthesis of novel benzyl ether derivatives.

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of a suitable alkyl or benzyl halide (e.g., 2-chloromethylpyridine, 1.1 eq.) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2ProductReagentsSolventYield (%)Purity (%)
This compound2-Chloromethylpyridine4-Fluoro-2-((pyridin-2-ylmethoxy)methyl)benzonitrileNaHDMF8097

Diagram of Synthetic Workflow:

G cluster_1 Synthesis of Benzyl Ether Fungicide Analogue Start This compound Step1 Williamson Ether Synthesis (NaH, 2-Chloromethylpyridine, DMF) Start->Step1 Product 4-Fluoro-2-((pyridin-2-ylmethoxy)methyl)benzonitrile (Fungicide Analogue) Step1->Product

Caption: Hypothetical synthesis of a benzyl ether fungicide analogue.

Bioisosteric Replacement Strategies

The hydroxymethyl and nitrile groups can be considered for bioisosteric replacement to modulate the physicochemical and biological properties of potential agrochemicals.

  • Hydroxymethyl Group Bioisosteres: The -CH₂OH group can be replaced with other groups of similar size and hydrogen bonding capability, such as -NHCHO (formamide), -CH₂NH₂ (aminomethyl), or -CONH₂ (carboxamide).

  • Nitrile Group Bioisosteres: The nitrile group (-C≡N) is a well-known bioisostere for a variety of functional groups, including halogens, acetylenes, and carbonyl groups. It can also be replaced by various five-membered heterocycles like oxadiazoles or thiazoles.

Logical Relationship Diagram:

G cluster_2 Bioisosteric Replacement Strategies Core This compound CH2OH Hydroxymethyl Group Core->CH2OH CN Nitrile Group Core->CN Bioisosteres_CH2OH -NHCHO -CH2NH2 -CONH2 CH2OH->Bioisosteres_CH2OH can be replaced by Bioisosteres_CN Halogen -C≡CH Oxadiazole Thiazole CN->Bioisosteres_CN can be replaced by

Caption: Bioisosteric replacement possibilities for key functional groups.

Conclusion

This compound represents a versatile and currently underexplored building block for the synthesis of novel agrochemicals. The synthetic pathways and concepts presented in these application notes are intended to stimulate further research into the potential of this compound. The combination of a stable fluorinated core with two highly versatile functional groups provides a rich platform for the generation of diverse chemical libraries for high-throughput screening in agrochemical discovery programs. Future work should focus on the practical execution of these and other synthetic transformations, followed by rigorous biological evaluation of the resulting compounds.

Application Notes and Protocols: A Step-by-Step Guide to the Oxidation of the Hydroxymethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of the hydroxymethyl group (–CH₂OH) is a fundamental and critical transformation in organic synthesis, particularly within the realms of pharmaceutical sciences and drug development. This reaction allows for the conversion of primary alcohols into aldehydes or carboxylic acids, which are versatile intermediates for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The metabolic oxidation of hydroxymethyl groups in drug candidates also plays a crucial role in their pharmacokinetic and pharmacodynamic profiles.[1][2]

This document provides a detailed guide to the most common and reliable methods for the oxidation of hydroxymethyl groups, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a laboratory setting.

Key Oxidation Methods: A Comparative Overview

The choice of an oxidizing agent is paramount and depends on the desired product (aldehyde or carboxylic acid) and the presence of other functional groups in the molecule. Below is a summary of commonly employed methods.

Oxidation MethodReagent(s)Typical ProductKey Characteristics
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N)AldehydeMild conditions, high yields, avoids toxic heavy metals.[3][4]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneAldehydeMild, selective, rapid reactions at room temperature, avoids chromium reagents.[5][6][7][8]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), Co-oxidant (e.g., NaOCl, NCS)Aldehyde or Carboxylic AcidHighly selective for primary alcohols, can be tuned to yield either aldehyde or carboxylic acid.[9][10][11][12][13][14][15]
Jones Oxidation Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), AcetoneCarboxylic AcidStrong oxidizing agent, high yields for conversion to carboxylic acids, uses carcinogenic chromium(VI).[16][17][18][19][20]

Experimental Protocols

Swern Oxidation for the Synthesis of an Aldehyde

This protocol is a general procedure for the oxidation of a primary alcohol to an aldehyde.[3][4][21][22][23]

Materials:

  • Primary alcohol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation for the Synthesis of an Aldehyde

This method is known for its mild conditions and is suitable for sensitive substrates.[5][6][7][8][24]

Materials:

  • Primary alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% solution

Procedure:

  • To a solution of the primary alcohol (1.0 equivalent) in dichloromethane (0.1 M) in a round-bottom flask, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the mixture with dichloromethane and quench by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde by silica gel chromatography if necessary.

TEMPO-Catalyzed Oxidation for the Selective Synthesis of an Aldehyde

This protocol utilizes a catalytic amount of the stable nitroxyl radical TEMPO.[9][10][11][12][13][14][15]

Materials:

  • Primary alcohol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (household bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • In a round-bottom flask, dissolve the primary alcohol (1.0 equivalent) in dichloromethane (0.5 M).

  • Add an aqueous solution of sodium bicarbonate (5%).

  • Add a catalytic amount of TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.2 equivalents) dropwise, ensuring the temperature remains between 0-5 °C.

  • Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 1 M HCl, followed by saturated sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.

Jones Oxidation for the Synthesis of a Carboxylic Acid

A powerful method for the complete oxidation of a primary alcohol to a carboxylic acid.[16][17][18][19][20]

Materials:

  • Primary alcohol

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol

Procedure:

  • Dissolve the primary alcohol (1.0 equivalent) in acetone in a flask and cool to 0 °C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. A color change from orange-red to green will be observed.[17] Continue the addition until the orange-red color persists.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-8 hours, monitoring by TLC.

  • Quench the reaction by adding isopropanol dropwise until the green color of Cr(III) persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid.

  • Recrystallization or column chromatography can be used for purification.

Visualizing the Oxidation Process

Logical Workflow for Selecting an Oxidation Method

The following diagram illustrates a decision-making workflow for selecting an appropriate oxidation method based on the desired product and substrate sensitivity.

Oxidation_Workflow Start Start: Oxidation of Hydroxymethyl Group Desired_Product Desired Product? Start->Desired_Product Aldehyde Aldehyde Desired_Product->Aldehyde Aldehyde Carboxylic_Acid Carboxylic Acid Desired_Product->Carboxylic_Acid Carboxylic Acid Substrate_Sensitivity Acid/Metal Sensitive Functional Groups? Mild_Methods Use Mild Conditions: - Swern Oxidation - DMP Oxidation - TEMPO (selective) Substrate_Sensitivity->Mild_Methods Yes Strong_Methods Use Strong Oxidant: - Jones Oxidation - TEMPO (harsher conditions) Substrate_Sensitivity->Strong_Methods No (or robust) Aldehyde->Substrate_Sensitivity Carboxylic_Acid->Strong_Methods

Caption: Decision tree for selecting an oxidation method.

Signaling Pathway: Metabolic Oxidation of a Drug

This diagram illustrates the metabolic pathway of a drug containing a hydroxymethyl group, a common process in drug metabolism.[1]

Metabolic_Pathway Drug Drug with -CH₂OH group Aldehyde_Metabolite Aldehyde Metabolite (-CHO) Drug->Aldehyde_Metabolite Alcohol Dehydrogenase Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (-COOH) Aldehyde_Metabolite->Carboxylic_Acid_Metabolite Aldehyde Dehydrogenase Excretion Excretion Carboxylic_Acid_Metabolite->Excretion Increased Polarity

Caption: Metabolic oxidation of a hydroxymethyl-containing drug.

Conclusion

The oxidation of the hydroxymethyl group is a versatile and indispensable transformation in modern organic chemistry and drug development. A thorough understanding of the available methods and their specific applications allows researchers to strategically choose the most appropriate protocol to achieve their synthetic goals. The detailed procedures and comparative data provided in these application notes serve as a practical resource for the successful implementation of these important reactions in the laboratory.

References

4-Fluoro-2-(hydroxymethyl)benzonitrile in the synthesis of citalopram intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role of 4-Fluoro-2-(hydroxymethyl)benzonitrile in the Synthesis of Citalopram Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its synthesis involves key intermediates, notably 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. This document outlines the synthesis of this crucial intermediate and its subsequent conversion to citalopram, providing detailed experimental protocols and quantitative data derived from established synthetic routes. While the compound this compound itself is a structural component, common synthetic strategies for citalopram intermediates often commence from precursors like 5-cyanophthalide.

Synthetic Pathway Overview

The synthesis of citalopram from 5-cyanophthalide involves a two-step Grignard reaction to form the key diol intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. This intermediate then undergoes a ring-closure reaction to yield citalopram.

G A 5-Cyanophthalide C Intermediate Ketone A->C Grignard Reaction 1 B 4-Fluorophenyl magnesium bromide B->C E 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl] -3-(hydroxymethyl)benzonitrile (Diol Intermediate) C->E Grignard Reaction 2 D 3-(Dimethylamino)propyl magnesium chloride D->E G Citalopram E->G Ring Closure F Dehydrating Agent (e.g., H2SO4) F->G

Caption: Synthetic pathway from 5-cyanophthalide to Citalopram.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction steps in the synthesis of the citalopram intermediate and its conversion to citalopram.

StepReactant 1Reactant 2SolventTemperatureReaction TimeYield
Synthesis of Diol Intermediate 5-Cyanophthalide (6.36 g, 40 mmol)4-Fluorophenylmagnesium bromide (excess)THF0 °C to RT3 hours79%
Intermediate from above3-(Dimethylamino)propylmagnesium chloride (excess)THF0 °C to RTOvernight
Ring Closure to Citalopram 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (72 g, 0.21 mol)Acetic anhydride (103 g, 1 mol)Acetonitrile20 °C to 50 °C2.5 hoursN/A
Intermediate ester from aboveConcentrated H₂SO₄ (14.5 g, 0.14 mol)Acetonitrile50 °C30 minutesN/A

Experimental Protocols

Protocol 1: Synthesis of 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Diol Intermediate)

This protocol describes the synthesis of the key diol intermediate from 5-cyanophthalide via a double Grignard reaction.[1]

Materials:

  • 5-Cyanophthalide

  • 4-Fluorophenylmagnesium bromide solution in THF

  • 3-(Dimethylamino)propylmagnesium chloride solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Under a nitrogen atmosphere, a solution of 4-fluorophenylmagnesium bromide is added dropwise to a stirred solution of 5-cyanophthalide in anhydrous THF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The mixture is then cooled back to 0 °C, and a solution of 3-(dimethylamino)propyl magnesium chloride is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated ammonium chloride and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by slurrying with dichloromethane to obtain a white solid.

G Start Start A Dissolve 5-Cyanophthalide in anhydrous THF at 0°C Start->A B Add 4-Fluorophenylmagnesium bromide dropwise A->B C Warm to RT and stir for 3h B->C D Cool to 0°C and add 3-(Dimethylamino)propyl magnesium chloride dropwise C->D E Warm to RT and stir overnight D->E F Quench with saturated NH4Cl solution E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by slurrying with Dichloromethane H->I End End I->End

Caption: Experimental workflow for the synthesis of the diol intermediate.

Protocol 2: Ring Closure to Citalopram

This protocol details the ring closure of the diol intermediate to form citalopram via an acetate ester intermediate.[2]

Materials:

  • 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

  • Acetonitrile

  • Acetic anhydride

  • Trimethylsilyl chloride

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • To a stirred solution of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile in acetonitrile at 20 °C, add acetic anhydride dropwise. An exothermic reaction will cause the temperature to rise.

  • After the initial exotherm subsides, stir the mixture for 2 hours.

  • Add trimethylsilyl chloride dropwise, which may cause a slight increase in temperature. Stir the mixture overnight.

  • Carefully add concentrated sulfuric acid to the reaction mixture.

  • Heat the reaction mixture to 50 °C for 30 minutes. The completion of the reaction can be monitored by HPLC.

  • Upon completion, the reaction mixture is worked up to isolate citalopram.

G Start Start A Dissolve Diol Intermediate in Acetonitrile at 20°C Start->A B Add Acetic Anhydride dropwise and stir for 2h A->B C Add Trimethylsilyl chloride dropwise and stir overnight B->C D Add concentrated H2SO4 C->D E Heat to 50°C for 30 min D->E F Monitor reaction by HPLC E->F G Work-up to isolate Citalopram F->G End End G->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Fluoro-2-(hydroxymethyl)benzonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound.Add a more polar co-solvent (e.g., ethanol, ethyl acetate) dropwise to the hot solution until the compound dissolves.
Insufficient solvent was used.Add more of the hot solvent in small portions until the solid dissolves.
Compound oils out instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a pure crystal can also promote crystallization.
The chosen solvent is not ideal.Try a different solvent system. A mixture of a good solvent and a poor solvent can be effective. For a related compound, 4-fluoro-2-methylbenzonitrile, a mixture of toluene and hexane has been used for crystallization.[1]
Low recovery of the purified compound. The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored or appear impure. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Incomplete removal of mother liquor.Wash the filtered crystals with a small amount of fresh, cold recrystallization solvent.

Column Chromatography Troubleshooting

Problem Possible Cause Solution
Poor separation of the compound from impurities. Incorrect mobile phase polarity.If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly or not at all, increase the mobile phase polarity.
The column was not packed properly, leading to channeling.Repack the column, ensuring the stationary phase is evenly distributed and free of air bubbles.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase.
The sample was overloaded on the column.Use a smaller amount of the crude material for the purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Without a specific synthesis route, common impurities can be inferred from plausible synthetic pathways. For instance, if synthesized from 3-fluoro-4-bromobenzaldehyde, potential impurities could include unreacted starting material, the corresponding Grignard reagent byproducts, and over-reduction or oxidation products.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A good starting point would be a solvent system in which the compound is soluble when hot but sparingly soluble when cold. Given that a similar compound, 4-fluoro-2-methylbenzonitrile, can be crystallized from a toluene/hexane mixture, a similar non-polar/polar solvent combination could be effective.[1] Experimentation with solvent pairs like ethyl acetate/hexane or dichloromethane/hexane is recommended.

Q3: How can I determine the purity of my this compound after purification?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value for a pure compound is indicative of high purity. The melting point of the isomeric 3-Fluoro-4-(hydroxymethyl)benzonitrile is reported as 63-68 °C, which can be a useful reference.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

Q4: What type of stationary phase should I use for column chromatography?

A4: For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.

Q5: What is a recommended mobile phase for the column chromatography of this compound?

A5: A good starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The ratio can be optimized based on the separation observed on a TLC plate. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often effective for separating compounds with different polarities.

Quantitative Data

Parameter Value Compound
Melting Point63-68 °C3-Fluoro-4-(hydroxymethyl)benzonitrile (isomer)
Purity (Commercial)min 98%This compound[2]

Experimental Protocols

General Recrystallization Protocol

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures can also be tested.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle swirling or stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

General Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., a high percentage of hexane in a hexane/ethyl acetate mixture).

  • Fraction Collection: Collect the eluent in fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase to elute compounds with higher polarity.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture purity_check Assess Purity (TLC, MP, HPLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity OK troubleshoot_recryst Troubleshoot Recrystallization purity_check->troubleshoot_recryst Purity Not OK (from Recryst.) troubleshoot_column Troubleshoot Column Chromatography purity_check->troubleshoot_column Purity Not OK (from Column) oiling_out Oiling Out? troubleshoot_recryst->oiling_out low_yield_recryst Low Yield? troubleshoot_recryst->low_yield_recryst impure_crystals Impure Crystals? troubleshoot_recryst->impure_crystals no_separation Poor Separation? troubleshoot_column->no_separation no_elution No Elution? troubleshoot_column->no_elution streaking Streaking/Tailing? troubleshoot_column->streaking oiling_out->recrystallization Adjust Cooling/Solvent low_yield_recryst->recrystallization Optimize Solvent/Cooling impure_crystals->recrystallization Wash/Use Charcoal no_separation->column_chromatography Adjust Mobile Phase no_elution->column_chromatography Increase Polarity streaking->column_chromatography Add Modifier/Reduce Load

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Production of 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the production of this compound. Our aim is to help you minimize impurities and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-Fluoro-2-formylbenzonitrile. This transformation is typically achieved with high efficiency and selectivity using a mild reducing agent like sodium borohydride (NaBH₄).[1][2]

Q2: What are the primary potential impurities I should be aware of during this synthesis?

A2: The main impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 4-Fluoro-2-formylbenzonitrile.

    • Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially affect the nitrile group.

  • Reagent-Related Impurities:

    • Boron Compounds: Borate esters formed as intermediates can lead to boron-containing impurities if the workup is incomplete.

  • Solvent-Related Impurities: Residual solvents used in the reaction and purification steps.

  • Degradation Products: Impurities formed due to instability of the product under certain pH or temperature conditions.

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of hexanes and ethyl acetate, can be used to separate the more polar alcohol product from the less polar starting aldehyde. The spots can be visualized under UV light.

Q4: What is the recommended purification method for the final product?

A4: The primary purification method for this compound is recrystallization or column chromatography. The choice between these methods will depend on the impurity profile and the scale of the reaction. For minor impurities, recrystallization from a suitable solvent system is often sufficient. For more complex mixtures, silica gel column chromatography is recommended.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 4-Fluoro-2-formylbenzonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Short reaction time. 4. Deactivated reducing agent.1. Use a slight excess (1.1-1.5 equivalents) of NaBH₄. 2. Ensure the reaction is running at the optimal temperature (typically 0°C to room temperature). 3. Extend the reaction time and monitor by TLC until the starting material is consumed. 4. Use freshly opened or properly stored NaBH₄.
Low Yield of Product 1. Inefficient extraction during workup. 2. Product loss during purification. 3. Side reactions consuming the starting material or product.1. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. 2. Optimize the recrystallization solvent system or the column chromatography conditions to minimize product loss. 3. Review reaction conditions; ensure the temperature is controlled and the pH during workup is appropriate.
Product is Contaminated with Boron Impurities 1. Incomplete hydrolysis of the intermediate borate ester. 2. Inefficient washing during workup.1. Quench the reaction with a mild acid (e.g., 1M HCl or saturated aqueous NH₄Cl) to ensure complete hydrolysis of the borate ester.[1] 2. Wash the organic layer thoroughly with water or brine to remove water-soluble boron salts.
Formation of an Unknown Byproduct 1. Reaction with solvent (e.g., transesterification if an ester solvent is used). 2. Cannizzaro reaction (disproportionation of the aldehyde) if basic conditions are too strong and prolonged. 3. Instability of the starting material or product under the reaction or workup conditions.1. Use an inert solvent such as methanol, ethanol, or tetrahydrofuran (THF).[1] 2. Maintain a controlled, mildly basic or neutral pH during the reaction. 3. Analyze the byproduct by techniques like LC-MS or NMR to identify its structure and adjust reaction conditions accordingly.

Experimental Protocols

Key Experiment: Reduction of 4-Fluoro-2-formylbenzonitrile to this compound

Materials:

  • 4-Fluoro-2-formylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-formylbenzonitrile (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Workup:

    • Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by adding 1M HCl or saturated NH₄Cl solution until gas evolution ceases.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene/hexanes) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

To aid in understanding the process, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway Start 4-Fluoro-2-formylbenzonitrile Reagent NaBH4, MeOH/EtOH Start->Reagent Reduction Product This compound Reagent->Product

Caption: Synthetic pathway for the production of this compound.

Troubleshooting_Workflow Start Reaction Complete? Incomplete Incomplete Reaction Start->Incomplete No Complete Proceed to Workup Start->Complete Yes Troubleshoot_Incomplete Check: - Reagent amount/quality - Temperature - Reaction time Incomplete->Troubleshoot_Incomplete CheckPurity Pure Product? Complete->CheckPurity Impure Impure Product CheckPurity->Impure No Pure Final Product CheckPurity->Pure Yes Troubleshoot_Impure Identify Impurities: - Unreacted Aldehyde - Boron residues - Byproducts Purification: - Recrystallization - Column Chromatography Impure->Troubleshoot_Impure

Caption: A logical workflow for troubleshooting common issues during synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluorinated benzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated benzonitriles?

The most prevalent methods for synthesizing fluorinated benzonitriles are:

  • Halogen Exchange (Halex) Reaction: This method involves the substitution of a halogen (typically chlorine or bromine) on the benzonitrile ring with fluorine using a fluoride salt.[1][2][3] This is a widely used industrial method.

  • Palladium-Catalyzed Cyanation: This cross-coupling reaction introduces a cyanide group to a fluorinated aryl halide or triflate.[4][5][6][7] It offers milder reaction conditions and greater functional group tolerance compared to traditional methods.[4]

  • Rosenmund-von Braun Reaction: This classic method involves the cyanation of an aryl halide using copper(I) cyanide at elevated temperatures.[8][9][10] Modern modifications may use catalytic amounts of copper.[10]

  • Fluorodenitration: This technique replaces a nitro group with fluorine and can be highly selective, often proceeding under mild conditions.[11]

Q2: I am observing low to no yield in my halogen exchange reaction. What are the potential causes and solutions?

Low or no yield in a halogen exchange reaction can be attributed to several factors:

  • Insufficient Temperature: Halogen exchange reactions often require high temperatures, sometimes exceeding 200°C, to proceed efficiently.[1][12]

  • Poor Quality Fluoride Source: The fluoride salt (e.g., potassium fluoride) may be of low purity or have absorbed moisture. Using spray-dried or anhydrous potassium fluoride is recommended.

  • Inefficient Catalyst: For reactions requiring a phase-transfer catalyst, the chosen catalyst may not be effective. Quaternary ammonium or phosphonium salts, as well as crown ethers, are commonly used.[1]

  • Inappropriate Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred as they can help to solubilize the fluoride salt.[13]

Q3: My palladium-catalyzed cyanation reaction is not working. What should I check?

Troubleshooting a palladium-catalyzed cyanation reaction involves examining the following:

  • Catalyst Deactivation: Cyanide ions can poison the palladium catalyst, which is a common cause of reaction failure.[4][7] Using a non-toxic and slow-releasing cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this issue.[4]

  • Ligand Choice: The phosphine ligand used can significantly impact the reaction's success. The choice of ligand depends on the specific substrates being used.

  • Anhydrous Conditions: Some palladium-catalyzed cyanation methods require rigorously anhydrous conditions.[4] Ensure that all solvents and reagents are dry.

  • Incomplete Pre-catalyst Activation: In some cases, pre-incubation of the palladium source with the phosphine ligand at an elevated temperature may be necessary to generate the active catalytic species.[4]

Q4: What are common side products in the synthesis of fluorinated benzonitriles?

Common side products can include:

  • Dehalogenation Products: Particularly in halogen exchange reactions, the starting halide may be replaced by hydrogen instead of fluorine.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, especially if water is present at elevated temperatures under acidic or basic conditions.[13]

  • Phenolic Byproducts: In fluorodenitration reactions, the formation of unwanted phenolic byproducts can occur.[11]

  • Di-substitution Products: If the starting material contains more than one leaving group, double substitution may occur.[13]

Troubleshooting Guides

Halogen Exchange Reaction Troubleshooting
IssuePossible CauseRecommended Action
Low or No Product Formation Insufficient reaction temperature.Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. Temperatures can range from 80 to 280°C depending on the substrate and catalyst.[1][12]
Poor quality or wet fluorinating agent (e.g., KF).Use fresh, spray-dried potassium fluoride. Ensure all reagents and solvents are anhydrous.
Ineffective phase-transfer catalyst.Screen different phase-transfer catalysts such as quaternary ammonium salts (e.g., tetraphenylphosphonium bromide) or crown ethers (e.g., 18-crown-6).[11]
Inappropriate solvent.Use a high-boiling polar aprotic solvent like DMSO, DMF, sulfolane, or 1,3-dimethyl-2-imidazolidinone (DMI) to improve the solubility of the fluoride salt.[12][13]
Formation of Multiple Byproducts Reaction temperature is too high, leading to decomposition or side reactions.Optimize the temperature by running the reaction at slightly lower temperatures for a longer duration.
Presence of water leading to hydrolysis of the nitrile group.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
Poor Stirring of Reaction Mixture High concentration of insoluble salts.While some protocols are solvent-free, adding a minimal amount of a high-boiling solvent can improve stirrability.[1]
Palladium-Catalyzed Cyanation Troubleshooting
IssuePossible CauseRecommended Action
Reaction Stalls or Fails to Initiate Palladium catalyst has been poisoned by free cyanide ions.Use a less toxic and slow-releasing cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[4] Zinc cyanide (Zn(CN)₂) is also a common alternative to more toxic alkali metal cyanides.[6]
Inactive catalyst.Ensure the palladium precatalyst is properly activated. This may involve a pre-incubation step with the ligand at a higher temperature.[4]
Incorrect ligand for the substrate.Screen a variety of phosphine ligands to find the optimal one for your specific aryl halide.
Low Yield Incomplete reaction.Increase the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC or GC.
Sub-optimal solvent system.While dioxane/water mixtures are common, the ratio may need to be optimized.[4] For some systems, polar aprotic solvents may be more effective.
Formation of Impurities Side reactions due to high temperature.Attempt the reaction at a lower temperature. Some modern protocols allow for cyanation at room temperature to 40°C.[14]
Presence of oxygen.Degas all solvents and run the reaction under a strict inert atmosphere.

Experimental Protocols

Protocol 1: Halogen Exchange Synthesis of 4-Fluorobenzonitrile

This protocol is based on the fluorination of 4-chlorobenzonitrile using potassium fluoride in a polar aprotic solvent.[12]

Materials:

  • 4-Chlorobenzonitrile (1 eq)

  • Spray-dried Potassium Fluoride (3 eq)

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chlorobenzonitrile and 1,3-dimethyl-2-imidazolidinone (DMI).

  • Add spray-dried potassium fluoride to the mixture.

  • Heat the reaction mixture to 280°C with vigorous stirring.

  • Maintain the reaction at this temperature for 2 hours, monitoring the progress by GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain 4-fluorobenzonitrile.

Expected Yield: ~89.5% with a purity of ~99.0%.[12]

Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol describes a general procedure for the cyanation of an aryl bromide using potassium hexacyanoferrate(II) as the cyanide source.[4]

Materials:

  • Aryl bromide (1 mmol, 1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.2 mol%)

  • Phosphine ligand (e.g., dppf, 0.4 mol%)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq)

  • Potassium acetate (KOAc, 0.125 eq)

  • Dioxane

  • Degassed water

  • Screw-top test tube with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a screw-top test tube, add the palladium precatalyst, phosphine ligand, K₄[Fe(CN)₆]·3H₂O, and the solid aryl bromide.

  • Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen (repeat three times).

  • Add dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe. If the aryl bromide is a liquid, add it at this stage.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-12 hours).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Halogen Exchange Fluorination

Catalyst SystemFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Tetraphenylphosphonium bromideSpray-dried KFSolvent-free210890[15]
Tetraphenylphosphonium bromide / Crown EtherSpray-dried KFNitrobenzene210880.9[15]
Quaternary ammonium compound with alkoxypolyoxyalkyl radicalAlkali metal fluorideAprotic or protic solvent120-170->15%[1]
NonePotassium Fluoride1,3-dimethyl-2-imidazolidone280289.5[12]

Table 2: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide SourceCatalyst SystemSolventTemperature (°C)Key AdvantagesReference
K₄[Fe(CN)₆]·3H₂OPd₂(dba)₃ / dppfDioxane/H₂O70-100Non-toxic, robust[4]
Zn(CN)₂Pd(OAc)₂ / LigandDioxane/H₂O120-160Less toxic than NaCN/KCN[6]
Zn(CN)₂Pd precatalyst / LigandH₂O/THFrt - 40Mild conditions, safer[14]
NaCN/KCNPd catalyst / LigandOrganic SolventVariableHigh reactivity[4]

Visualizations

experimental_workflow_halogen_exchange cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reagents Charge Flask: - Aryl Halide - Solvent - Fluoride Salt - Catalyst start->reagents heat Heat to Target Temperature reagents->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Dry, Concentrate & Purify extract->purify product Final Product purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield Observed temp Temperature Too Low? start->temp reagents Reagent Quality Issue? start->reagents catalyst Catalyst Inactive/Poisoned? start->catalyst solvent Incorrect Solvent? start->solvent inc_temp Increase Temperature temp->inc_temp check_reagents Use Fresh/Anhydrous Reagents reagents->check_reagents change_catalyst Screen Catalysts/Ligands or Use Slow-Release Cyanide Source catalyst->change_catalyst change_solvent Use Appropriate Polar Aprotic Solvent solvent->change_solvent

References

Stability issues of 4-Fluoro-2-(hydroxymethyl)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Fluoro-2-(hydroxymethyl)benzonitrile in solution for researchers, scientists, and drug development professionals. Due to limited specific stability data for this compound in publicly available literature, this guide is based on general chemical principles of related compounds, including fluorinated benzyl alcohols and benzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light and moisture. For solutions, it is recommended to prepare them fresh and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C) and protected from light.

Q2: What potential stability issues should I be aware of when working with this compound in solution?

A2: Based on its structure, which contains a benzyl alcohol and a benzonitrile functional group, potential stability issues include:

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid.

  • Hydrolysis of the nitrile group: The nitrile group can undergo hydrolysis, especially under strong acidic or basic conditions, to form a carboxylic acid.

  • Reaction with strong acids or bases: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

  • Photodegradation: Exposure to light, particularly UV light, may lead to degradation.

Q3: In which solvents is this compound expected to be most stable?

A3: While specific data is unavailable, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are generally preferred for storing compounds with functional groups susceptible to hydrolysis or solvolysis. Protic solvents like water, methanol, and ethanol could potentially react with the molecule over time, especially in the presence of acidic or basic impurities.

Troubleshooting Guides

Issue 1: Appearance of a new peak in my chromatogram after storing my solution of this compound.
  • Possible Cause 1: Oxidation

    • The hydroxymethyl group may have oxidized to an aldehyde or carboxylic acid. This is more likely if the solution was exposed to air for an extended period or if oxidizing agents were present.

  • Troubleshooting Steps:

    • Analyze by LC-MS: Use liquid chromatography-mass spectrometry to determine the molecular weight of the new peak. An increase of 2 Da would suggest oxidation to the aldehyde, while an increase of 16 Da would suggest formation of the carboxylic acid.

    • Prepare fresh solutions: Always use freshly prepared solutions for your experiments to minimize oxidation.

    • Degas solvents: If working in solution for extended periods, consider degassing the solvent to remove dissolved oxygen.

    • Avoid oxidizing agents: Ensure that no incompatible oxidizing agents are present in your reaction mixture.

  • Possible Cause 2: Hydrolysis of the Nitrile Group

    • The nitrile group may have hydrolyzed to a carboxylic acid, especially if the solvent was aqueous and the pH was not neutral.

  • Troubleshooting Steps:

    • Check the pH of your solution: Use a pH meter or pH paper to determine the acidity or basicity of your solution.

    • Buffer your solution: If you need to work in an aqueous environment, consider using a neutral buffer (pH 6-8) to prevent acid- or base-catalyzed hydrolysis.

    • Use aprotic solvents: When possible, use aprotic solvents to avoid hydrolysis.

Issue 2: My reaction is not proceeding as expected, and I suspect my starting material has degraded.
  • Possible Cause: Instability under reaction conditions

    • The reaction conditions (e.g., temperature, pH, reagents) may be too harsh for this compound.

  • Troubleshooting Steps:

    • Run a control experiment: Incubate this compound in the reaction solvent under the reaction conditions (without other reagents) to assess its stability.

    • Modify reaction conditions: If degradation is observed, consider lowering the reaction temperature, using a milder pH, or choosing alternative reagents that are compatible with the benzyl alcohol and benzonitrile functional groups.

Proposed Experimental Protocols for Stability Assessment

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare acidic (pH 2, e.g., with HCl), neutral (pH 7, buffered), and basic (pH 10, e.g., with NaOH) aqueous solutions.

  • Spike a known volume of the stock solution into each of the aqueous solutions to a final concentration of, for example, 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by neutralizing the sample if necessary and diluting with the mobile phase for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration.

  • Divide the solution into two portions. Wrap one portion in aluminum foil to serve as a dark control.

  • Expose the unwrapped portion to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • At specified time intervals, withdraw samples from both the exposed and the dark control solutions.

  • Analyze the samples by HPLC to determine the extent of degradation.

Data Presentation

As no specific quantitative data is available, the following table outlines suggested conditions for a forced degradation study to generate stability data for this compound.

Stress ConditionReagent/ConditionTemperatureTime Points for Analysis
Acid Hydrolysis 0.1 M HCl40 °C and 60 °C0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature and 40 °C0, 1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature0, 2, 4, 8, 24 hours
Thermal Degradation Solid and Solution60 °C and 80 °C1, 3, 5, 7 days
Photodegradation SolutionAmbientAs per ICH Q1B

Visualizations

The following diagrams illustrate potential degradation pathways and a troubleshooting workflow.

DegradationPathways A This compound B 4-Fluoro-2-formylbenzonitrile (Aldehyde Impurity) A->B Oxidation D 2-(Hydroxymethyl)-4-fluorobenzoic acid (Nitrile Hydrolysis Product) A->D Nitrile Hydrolysis (Acidic/Basic Conditions) C 4-Fluoro-2-carboxybenzonitrile (Carboxylic Acid Impurity) B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Start Instability Observed (e.g., new peaks, loss of starting material) CheckStorage Review Storage Conditions (Temperature, Light, Atmosphere) Start->CheckStorage CheckReaction Evaluate Reaction Conditions (pH, Temperature, Reagents) CheckStorage->CheckReaction Proper Storage OptimizeStorage Optimize Storage (Lower Temp, Protect from Light, Inert Gas) CheckStorage->OptimizeStorage Improper Storage IdentifyDegradant Characterize Degradation Product(s) (LC-MS, NMR) CheckReaction->IdentifyDegradant Conditions Seem Mild ModifyProtocol Modify Experimental Protocol (Milder Conditions, Different Solvent) CheckReaction->ModifyProtocol Harsh Conditions IdentifyDegradant->ModifyProtocol End Stability Improved OptimizeStorage->End ModifyProtocol->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates and to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Topic 1: Synthesis of Benzonitrile

Q1: My benzamide dehydration is resulting in a low yield of benzonitrile. What are the likely causes?

A1: Low yields in benzamide dehydration can often be attributed to several factors:

  • Suboptimal Dehydrating Agent: The choice and amount of dehydrating agent are critical. An insufficient amount will lead to incomplete reaction, while a large excess can cause side reactions.[1]

  • Harsh Reaction Conditions: High temperatures may lead to the decomposition of the starting material or the final benzonitrile product.[2] Additionally, benzamide can sublime at elevated temperatures, depositing on cooler parts of your apparatus and effectively being removed from the reaction mixture.[1]

  • Presence of Moisture: Water can interfere with many common dehydrating agents. It is crucial to use anhydrous solvents and thoroughly dry all glassware.[1][3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]

Q2: I am attempting a Sandmeyer reaction to produce benzonitrile and experiencing low yields and multiple side products. What should I investigate?

A2: The Sandmeyer reaction for benzonitrile synthesis has two critical stages: the diazotization of an aniline and the subsequent cyanation step. Issues in either stage can significantly lower your yield.[1] Key areas to troubleshoot include:

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature is not maintained at a low level, typically 0-5 °C, the unstable salt will decompose.[1]

  • Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and should be used immediately after preparation. They must be kept cold to prevent decomposition into phenols and other byproducts.[1]

  • Issues with the Cyanation Step: The reaction with copper(I) cyanide needs to be carefully controlled. The quality of the CuCN and the reaction's pH are important factors to consider.[1]

Topic 2: Reactions of Benzonitrile

Q3: The hydrolysis of my substituted benzonitrile to the corresponding benzoic acid is slow or incomplete. How can I improve the conversion rate?

A3: The rate of benzonitrile hydrolysis is highly dependent on the electronic nature of the substituents on the aromatic ring.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. Conversely, electron-donating groups (EDGs) slow the reaction down.[4] The reaction proceeds via a benzamide intermediate, which can sometimes be isolated if the hydrolysis is incomplete.[5][6]

  • Reaction Conditions: The hydrolysis can be performed under acidic or basic conditions.[7][8] If one condition is giving low conversion, switching to the other may be effective. Forcing conditions, such as higher temperatures or longer reaction times, may be necessary, especially for electron-rich systems.

Q4: My catalytic hydrogenation of benzonitrile to benzylamine is producing significant amounts of dibenzylamine and other byproducts. What is causing this and how can I improve selectivity?

A4: The formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines is a common issue in the reduction of benzonitrile.[9] This occurs due to transamination between the product benzylamine and the intermediate imine.

  • Catalyst Choice: The choice of catalyst can influence selectivity. For instance, Ni/SiO2 has been shown to be more active and selective for benzylamine production compared to Co/SiO2 and Pd/SiO2.[10]

  • Solvent Effects: The reaction solvent can have a significant impact on yield. In one study, the highest yield of benzylamine (92%) was obtained using methanol as the solvent.[10]

  • Reaction Parameters: Optimizing temperature and hydrogen pressure is also crucial for maximizing the yield of the primary amine.[10]

Data Presentation: Comparative Tables

Table 1: Relative Rate Constants for Acid-Catalyzed Hydrolysis of Para-Substituted Benzonitriles

This table illustrates how electron-withdrawing groups (e.g., -NO₂) accelerate the rate of hydrolysis, while electron-donating groups (e.g., -OCH₃) retard it.[4]

Substituent (Para-position)Relative Rate of Hydrolysis (k/kH)
-NO₂5.8
-CN4.2
-Br2.1
-H1.0
-CH₃0.6
-OCH₃0.3

Table 2: Comparative Yields for Catalytic Hydrogenation of Para-Substituted Benzonitriles

This data shows that electron-donating groups generally lead to higher yields of the corresponding primary amine during catalytic hydrogenation.[4]

Substituent (Para-position)Yield of Primary Amine (%)
-OCH₃95
-CH₃92
-H88
-Cl85
-CF₃78

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Substituted Benzonitrile (Example: 4-Chlorobenzonitrile) [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzonitrile (1.0 eq), glacial acetic acid, and concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: After the reflux period, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 4-chlorobenzoic acid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid product via vacuum filtration.

  • Purification: Wash the collected crystals with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chlorobenzoic acid.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Substituted Benzonitrile (Example: 4-Methoxybenzonitrile) [4]

  • Reaction Setup: To a high-pressure reaction vessel, add 4-methoxybenzonitrile (1.0 eq), palladium on carbon (10 wt. % Pd, 5 mol %), and ethanol.

  • Hydrogenation: Seal the vessel and flush it with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine. The product can be further purified by distillation or crystallization.

Visualizations: Workflows and Pathways

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Assess Catalyst Activity (If applicable) Start->Check_Catalyst Monitor Monitor Reaction Progress (TLC, GC, etc.) Check_Reagents->Monitor Check_Conditions->Monitor Check_Catalyst->Monitor Optimize Systematically Optimize Parameters Monitor->Optimize Success Improved Conversion Achieved Optimize->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Hydrolysis_Pathway Benzonitrile Benzonitrile (Starting Material) Benzamide Benzamide (Intermediate) Benzonitrile->Benzamide Step 1: Hydration Benzoic_Acid Benzoic Acid (Final Product) Benzamide->Benzoic_Acid Step 2: Hydrolysis Incomplete Reaction stops here with mild/insufficient conditions Benzamide->Incomplete

Caption: Hydrolysis pathway showing the stable benzamide intermediate.

Reduction_Byproducts Benzonitrile Benzonitrile Imine Imine Intermediate Benzonitrile->Imine H2, Catalyst Benzylamine Benzylamine (Desired Product) Imine->Benzylamine H2, Catalyst Dibenzylamine Dibenzylamine (Byproduct) Imine->Dibenzylamine + Benzylamine (Transamination)

Caption: Formation of dibenzylamine byproduct during benzonitrile reduction.

References

Technical Support Center: Synthesis of 2-Cyano-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-cyano-5-fluorobenzyl alcohol.

Synthesis Pathway Overview

A common and scalable synthetic route to 2-cyano-5-fluorobenzyl alcohol involves a three-step process starting from 4-fluoro-1-methyl-2-nitrobenzene. This pathway is outlined below.

Synthesis_Pathway A 4-Fluoro-1-methyl-2-nitrobenzene B 4-Fluoro-2-aminotoluene A->B Reduction (e.g., Fe/HCl) C 2-Bromo-5-fluorotoluene B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D 2-Cyano-5-fluorotoluene C->D Cyanation (e.g., Pd-catalyzed) E 2-Cyano-5-fluorobenzyl bromide D->E Benzylic Bromination (NBS, initiator) F 2-Cyano-5-fluorobenzyl alcohol E->F Hydrolysis (e.g., NaHCO3 (aq))

Caption: Proposed synthetic pathway for 2-cyano-5-fluorobenzyl alcohol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-cyano-5-fluorobenzyl alcohol.

Problem Potential Cause Recommended Solution
Step 3: Cyanation - Low or No Conversion Catalyst Poisoning: Trace impurities (water, oxygen) in reagents or solvent can deactivate the palladium catalyst.- Ensure all reagents and solvents are anhydrous and degassed. \n- Use a glove box or Schlenk line for sensitive reactions.
Ineffective Catalyst/Ligand: The chosen palladium catalyst or ligand may not be suitable for the substrate.- Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. \n- Consider using a pre-formed catalyst complex.
Low Reaction Temperature: The reaction may require higher temperatures for efficient cyanide transfer and reductive elimination.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Step 4: Benzylic Bromination - Low Yield of Monobromide Over-bromination: Formation of the dibrominated side product can be a significant issue.[1]- Carefully control the stoichiometry of N-bromosuccinimide (NBS), using slightly more than one equivalent. \n- Monitor the reaction closely by GC or TLC and stop it once the starting material is consumed.
Ring Bromination: Electron-rich aromatic rings can undergo electrophilic bromination on the ring instead of at the benzylic position.- Use a non-polar solvent like carbon tetrachloride or cyclohexane. \n- Initiate the reaction with light or a radical initiator (e.g., AIBN, benzoyl peroxide) rather than heat alone.
Step 4: Benzylic Bromination - Incomplete Reaction Insufficient Radical Initiation: The radical chain reaction may not be starting or propagating effectively.- Ensure the radical initiator is fresh and active. \n- If using photochemical initiation, ensure the light source is of the correct wavelength and intensity.
Step 5: Hydrolysis - Formation of Impurities Hydrolysis of Nitrile Group: The cyano group can be sensitive to harsh hydrolysis conditions (strong acid or base), leading to the formation of the corresponding carboxylic acid or amide.- Use mild hydrolysis conditions, such as aqueous sodium bicarbonate or potassium carbonate. \n- Keep the reaction temperature moderate and monitor the reaction progress to avoid over-reaction.
General Issue: Difficulty in Purification Similar Polarity of Products and Byproducts: The desired product and major impurities (e.g., dibromide, starting material) may have similar polarities, making chromatographic separation difficult.- Optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions. \n- Consider crystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best cyanide source for the cyanation step?

A1: Several cyanide sources can be used, each with its own advantages and disadvantages.

  • Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and often used in palladium-catalyzed reactions.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive option, but may require higher reaction temperatures to facilitate cyanide transfer.[2][3]

  • Sodium or Potassium Cyanide (NaCN, KCN): Highly effective but also highly toxic, requiring stringent safety precautions.

For scalability and safety, potassium ferrocyanide is a promising alternative to more toxic cyanide sources.

Q2: How can I monitor the progress of the benzylic bromination reaction?

A2: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical TLC analysis would involve spotting the reaction mixture on a silica gel plate and eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (2-cyano-5-fluorotoluene) and the appearance of a new, lower Rf spot (2-cyano-5-fluorobenzyl bromide) indicates the reaction is proceeding.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Cyanide Compounds: All cyanide-containing reagents are highly toxic. Handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available. Acidic conditions will generate highly toxic hydrogen cyanide gas.

  • Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and corrosive. Handle it with care in a fume hood.

  • Solvents: Many of the solvents used (e.g., dioxane, carbon tetrachloride) are flammable and/or carcinogenic. Use appropriate safety measures for handling and disposal.

Q4: Can this synthesis be performed in a continuous flow reactor?

A4: Yes, particularly the benzylic bromination step, which can benefit from the precise control of reaction time and temperature offered by flow chemistry.[4][5][6] This can improve selectivity for the monobrominated product and enhance safety when scaling up.

Experimental Protocols

Step 3: Palladium-Catalyzed Cyanation of 2-Bromo-5-fluorotoluene

Reagents and Materials:

  • 2-Bromo-5-fluorotoluene

  • Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

Procedure:

  • In a glove box or under an inert atmosphere, add 2-bromo-5-fluorotoluene (1 equivalent), K₄[Fe(CN)₆] (0.5-0.6 equivalents), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and the base (e.g., Na₂CO₃, 2 equivalents).

  • Heat the mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Step 4: Benzylic Bromination of 2-Cyano-5-fluorotoluene

Reagents and Materials:

  • 2-Cyano-5-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Radical Initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Dissolve 2-cyano-5-fluorotoluene (1 equivalent) in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a light source (if using photochemical initiation).

  • Add N-bromosuccinimide (1.05-1.1 equivalents) and the radical initiator (0.02-0.1 equivalents).

  • Heat the mixture to reflux or irradiate with a suitable lamp.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 2-cyano-5-fluorobenzyl bromide. This product is often used in the next step without further purification.

Data Presentation

Table 1: Comparison of Cyanation Conditions for Aryl Bromides

Cyanide SourceCatalyst SystemSolventTemp (°C)Yield (%)Reference
K₄[Fe(CN)₆]Pd(OAc)₂ / LigandDioxane/Water100High[2]
NaCNPd(t-Bu₃P)₂MeCN/THFReflux>90[7]
Zn(CN)₂NiCl₂·6H₂O / dppfDMF120Good[7]
MalononitrilePd(Amphos)₂Cl₂ / CuIDMF130Variable[8]

Table 2: Selectivity in Benzylic Bromination

SubstrateBrominating AgentInitiatorSolventMono:Di Bromide RatioReference
TolueneNBSLightCCl₄Selective for mono[9]
2,6-DichlorotolueneNaBrO₃/HBr (in situ Br₂)Light (405 nm)ChlorobenzeneHighly selective[1]
PhenylacetoneNBSLightAcetonitrileHigh selectivity[4]

Logical Relationships and Workflows

Troubleshooting_Workflow start Low Yield in Cyanation Step q1 Is the catalyst active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Replace Catalyst/Ligand q1->a1_no No q2 Are reagents anhydrous and degassed? a1_yes->q2 end Improved Yield a1_no->end a2_yes Increase Temperature q2->a2_yes Yes a2_no Dry/Degas Reagents & Solvents q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for low yield in the cyanation step.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(hydroxymethyl)benzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in selecting the appropriate catalysts for various chemical transformations involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a substituted benzyl alcohol, this compound is primarily used in reactions involving the hydroxyl group. The most common transformations are:

  • Oxidation: To synthesize the corresponding aldehyde, 4-fluoro-2-formylbenzonitrile, a key building block in the synthesis of various pharmaceuticals.

  • Etherification: To form ether derivatives by reacting with alcohols or alkyl halides.

  • Esterification: To produce ester compounds through reaction with carboxylic acids or their derivatives.

Q2: How do the fluorine and cyano substituents on the benzene ring affect the reactivity of the hydroxymethyl group?

A2: Both the fluorine atom and the cyano group are electron-withdrawing. This electronic effect decreases the electron density on the benzylic carbon, which can influence reaction rates and mechanism pathways. For instance, in reactions that proceed through a carbocation intermediate (like some S_N1-type substitutions or acid-catalyzed etherifications), the electron-withdrawing nature of these substituents will destabilize the carbocation, thus slowing down the reaction rate compared to unsubstituted benzyl alcohol.

Q3: What safety precautions should be taken when working with this compound and the recommended catalysts?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the catalysts, such as chromium-based reagents, are toxic and should be handled with extreme care. Reactions involving palladium catalysts on carbon may be flammable. Always consult the Safety Data Sheet (SDS) for all reagents and catalysts before starting any experiment.

Troubleshooting Guides

Oxidation of this compound to 4-Fluoro-2-formylbenzonitrile

The selective oxidation of the primary alcohol to the aldehyde is a critical transformation.

Common Issues and Troubleshooting

Problem Potential Cause Troubleshooting Steps
Low or no conversion 1. Catalyst deactivation. 2. Insufficient oxidant. 3. Suboptimal reaction temperature.1. Use a fresh batch of catalyst. For palladium catalysts, ensure the support is dry. 2. Increase the equivalents of the oxidant. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Over-oxidation to carboxylic acid 1. Catalyst is too reactive. 2. Prolonged reaction time.1. Switch to a milder catalyst (e.g., PCC over stronger oxidants). 2. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed.
Formation of side products 1. Decomposition of the starting material or product. 2. Undesired side reactions of the nitrile group.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure the reaction medium is not overly acidic or basic, which could lead to hydrolysis of the nitrile.

Catalyst Comparison for Oxidation

Catalyst System Typical Reaction Conditions Advantages Disadvantages
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM), Room TemperatureHigh selectivity for the aldehyde, mild conditions.Chromium waste is toxic.
Palladium on Carbon (Pd/C) with O₂ or air Toluene, 80-100 °C"Green" oxidant (oxygen), catalyst is recyclable.Can be less selective, potential for over-oxidation.
TEMPO-based catalysts Co-oxidant (e.g., NaOCl), Biphasic systemHigh selectivity, mild conditions.Requires careful control of pH and stoichiometry.
Etherification of this compound

The formation of an ether linkage can be achieved under either acidic or basic conditions.

Common Issues and Troubleshooting

Problem Potential Cause Troubleshooting Steps
Low yield in acid-catalyzed etherification 1. Deactivation of the benzyl alcohol due to electron-withdrawing groups. 2. Reversible reaction.1. Use a stronger acid catalyst or higher temperatures. 2. Remove water as it forms using a Dean-Stark trap.
Low yield in Williamson ether synthesis (base-catalyzed) 1. Incomplete deprotonation of the alcohol. 2. Steric hindrance from the ortho-cyano group.1. Use a stronger base (e.g., NaH instead of NaOH). 2. Increase the reaction temperature and time.
Formation of elimination byproducts Use of a strong, bulky base with a secondary or tertiary alkyl halide.Use a less hindered base or a more reactive alkyl halide (e.g., primary halide).

Catalyst Selection for Etherification

Reaction Type Catalyst/Reagent Typical Reaction Conditions Considerations
Acid-Catalyzed H₂SO₄, p-TsOHReflux in the corresponding alcoholBest for symmetrical ethers or with a large excess of the reacting alcohol.
Williamson Ether Synthesis NaH, KHAnhydrous THF or DMF, Room temperature to refluxRequires conversion of the benzyl alcohol to its alkoxide first.
Esterification of this compound

Ester formation is typically achieved through acid-catalyzed or coupling agent-mediated reactions.

Common Issues and Troubleshooting

Problem Potential Cause Troubleshooting Steps
Low yield in Fischer esterification 1. Reversible reaction. 2. Steric hindrance.1. Use an excess of one reagent or remove water as it forms. 2. Increase reaction time and/or use a stronger acid catalyst.
Side reactions with coupling agents Decomposition of the activated carboxylic acid.Keep the reaction temperature low and add the alcohol promptly after activating the carboxylic acid.
Epimerization of chiral centers Use of harsh reaction conditions with chiral carboxylic acids.Employ milder coupling agents (e.g., HATU, HOBt) and non-nucleophilic bases.

Catalyst and Method Selection for Esterification

Method Catalyst/Reagent Typical Reaction Conditions Advantages
Fischer Esterification H₂SO₄, p-TsOHReflux in carboxylic acid or an inert solventSimple, uses inexpensive reagents.
Steglich Esterification DCC, DMAPDCM or DMF, 0 °C to Room TemperatureMild conditions, suitable for acid-sensitive substrates.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the selective oxidation of this compound to 4-fluoro-2-formylbenzonitrile.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add PCC (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_oxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_compound This compound reaction Oxidation Reaction start_compound->reaction catalyst Catalyst (e.g., PCC, Pd/C) catalyst->reaction oxidant Oxidant (e.g., O₂, Air) oxidant->reaction filtration Filtration reaction->filtration extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product 4-Fluoro-2-formylbenzonitrile purification->product

Caption: Experimental workflow for the oxidation of this compound.

catalyst_selection_logic cluster_oxidation Oxidation cluster_etherification Etherification cluster_esterification Esterification start Desired Transformation? oxidation Oxidation to Aldehyde start->oxidation etherification Etherification start->etherification esterification Esterification start->esterification mild_conditions Mild Conditions? oxidation->mild_conditions pcc PCC mild_conditions->pcc Yes green_chem Green Chemistry? mild_conditions->green_chem No tempo TEMPO green_chem->tempo Consider pd_c Pd/C with O₂ green_chem->pd_c Yes conditions Acidic or Basic? etherification->conditions acid_cat Acid-Catalyzed (H₂SO₄, p-TsOH) conditions->acid_cat Acidic base_cat Base-Catalyzed (NaH, KH) conditions->base_cat Basic method Method? esterification->method fischer Fischer (H₂SO₄) method->fischer Simple steglich Steglich (DCC, DMAP) method->steglich Mild

Caption: Decision tree for catalyst selection based on the desired reaction.

Technical Support Center: Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from product mixtures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful data to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my reaction mixture?

A1: The choice of purification method depends on the physical and chemical properties of your desired product and the unreacted starting materials.[1] Key factors to consider include:

  • Physical State: Whether your product is a solid or a liquid.

  • Boiling Point: Differences in boiling points between the product and starting materials are exploited in distillation.[2][3]

  • Solubility: Differences in solubility in various solvents are key for crystallization and extraction.[1][4]

  • Polarity: Chromatographic separations are based on differences in polarity.

  • Thermal Stability: Avoid high-temperature methods like distillation if your product is thermally unstable.[5]

Q2: What is the quickest way to get a preliminary assessment of my product's purity?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your crude product.[6] By spotting your reaction mixture alongside the starting materials on a TLC plate, you can visualize the presence of unreacted components.[6] The melting point of a solid product can also be a good indicator; impurities will typically cause a depression and broadening of the melting point range.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[6]

Q3: My product and starting material have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities can be challenging. Here are a few strategies:

  • Optimize Column Chromatography: You can try to improve separation by using a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina instead of silica gel).

  • Recrystallization: If your product is a solid, recrystallization might be effective if the starting material has a slightly different solubility profile in a particular solvent system.[7]

  • Derivative Formation: In some cases, you can selectively react either the product or the starting material to form a derivative with a significantly different polarity, making separation easier. After separation, the derivative can be converted back to the original compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during product purification in a question-and-answer format.

Crystallization

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid. This can happen if the solute's melting point is lower than the temperature of the solution or if the solution is supersaturated.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also help induce crystallization.

    • Consider using a different solvent or a mixture of solvents.[8]

Q2: I am not getting any crystal formation, even after cooling the solution in an ice bath.

A2: This could be due to several factors, including the use of an inappropriate solvent or the solution not being sufficiently saturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure product to the solution.

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of your compound.

    • Solvent Change: The chosen solvent may be too good at dissolving your compound. Try a solvent in which your compound is less soluble.

Column Chromatography

Q1: My compound is streaking on the TLC plate and the column. How can I fix this?

A1: Streaking, or tailing, is often caused by the compound being too polar for the chosen solvent system, interacting too strongly with the stationary phase, or the presence of acidic or basic impurities.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: Add a small amount of a more polar solvent to your eluent. For example, adding a few drops of methanol to a dichloromethane/hexane mixture.

    • Add a Modifier: If your compound is acidic, adding a small amount of acetic acid to the eluent can help. If it's basic, adding a small amount of triethylamine can prevent streaking.

    • Check for Overloading: Applying too much sample to the column can also cause streaking.

Q2: The separation between my product and a starting material is poor.

A2: Poor separation can result from an inappropriate solvent system or column packing.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use TLC to test different solvent mixtures to find one that gives a good separation (Rf values ideally between 0.2 and 0.5 and well-separated spots).

    • Use a Finer Stationary Phase: Smaller particle size silica or alumina can provide better resolution.

    • Increase Column Length: A longer column provides more surface area for interaction and can improve separation.

    • Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This can help to separate compounds with close Rf values.

Liquid-Liquid Extraction

Q1: An emulsion has formed between the aqueous and organic layers, and they won't separate.

A1: Emulsions are a common problem in liquid-liquid extractions, often caused by vigorous shaking.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand for a while; sometimes the layers will separate on their own.

    • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[8]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[8]

    • Filtration: For persistent emulsions, you can try filtering the mixture through a plug of glass wool or Celite.[8]

Q2: I'm not sure which layer is the organic and which is the aqueous layer.

A2: A simple test can help you identify the layers. Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. Generally, chlorinated solvents (like dichloromethane and chloroform) are denser than water and will be the bottom layer, while non-chlorinated organic solvents (like ether, ethyl acetate, and hexanes) are less dense than water and will be the top layer.

Quantitative Data Summary

The efficiency of a purification method can be evaluated based on several factors, including the purity of the final product and the yield.[9]

Purification MethodTypical Purity AchievedTypical Yield RangeKey Considerations
Crystallization >99% (for well-formed crystals)50-90%Highly dependent on solubility differences. Can be time-consuming.[1]
Distillation 95-99%60-95%Effective for liquids with significantly different boiling points (>25°C).[1][2]
Column Chromatography >98%40-80%Versatile but can be labor-intensive and use large volumes of solvent.
Liquid-Liquid Extraction Variable (often a preliminary step)>90%Good for initial cleanup and separating acidic/basic compounds.[4]

Key Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the general steps for purifying a solid compound by recrystallization.[10]

  • Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at room temperature. Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[10]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Crystal Collection: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.[10]

Protocol 2: Flash Column Chromatography

This protocol describes the purification of a compound using flash column chromatography.

  • TLC Analysis: Determine the appropriate solvent system (eluent) by TLC. The desired compound should have an Rf value of approximately 0.35.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Reaction_Mixture->Extraction Washing Washing/ Drying Extraction->Washing Purification_Method Purification (e.g., Chromatography, Crystallization, Distillation) Washing->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product Analysis Purity Analysis (TLC, NMR, etc.) Pure_Product->Analysis

Caption: General experimental workflow for purification.

decision_tree start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No solubility_diff Different solubility from impurities? is_solid->solubility_diff Yes boiling_point_diff Large boiling point difference with impurities? is_liquid->boiling_point_diff Yes chromatography Column Chromatography is_liquid->chromatography No boiling_point_diff->chromatography No distillation Distillation boiling_point_diff->distillation Yes solubility_diff->chromatography No crystallization Crystallization solubility_diff->crystallization Yes

Caption: Purification method selection guide.

References

Validation & Comparative

Navigating the Structural Nuances: A Comparative NMR Analysis of 4-Fluoro-2-(hydroxymethyl)benzonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Fluoro-2-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry, alongside its structural analogues, 2-(hydroxymethyl)benzonitrile and 4-fluorobenzonitrile. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data for the target compound, offering a valuable, albeit theoretical, framework for comparison.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and its experimentally determined counterparts. These comparisons highlight the influence of substituent positioning on the chemical shifts and coupling constants.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H37.45ddJ(H,H) = 8.5, J(H,F) = 5.5
H57.20ddJ(H,H) = 8.5, J(H,F) = 2.5
H67.65tJ(H,H) = 8.5
-CH₂-4.80s-
-OH2.50 (broad)s-
2-(hydroxymethyl)benzonitrile Aromatic H7.30 - 7.70m-
-CH₂-4.85s-
-OH2.10 (broad)s-
4-fluorobenzonitrile [1]H2, H67.68ddJ(H,H) = 9.1, J(H,F) = 5.1
H3, H57.19tJ(H,H) = 9.1, J(H,F) = 8.2

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C1110.5 (d, J(C,F) = 22 Hz)
C2145.0
C3118.0 (d, J(C,F) = 21 Hz)
C4165.0 (d, J(C,F) = 255 Hz)
C5115.0 (d, J(C,F) = 21 Hz)
C6134.0 (d, J(C,F) = 9 Hz)
-CN117.5
-CH₂-63.0
2-(hydroxymethyl)benzonitrile Aromatic C128.0 - 142.0
-CN118.0
-CH₂-64.0
4-fluorobenzonitrile C1108.0 (d, J = 4.0 Hz)
C2, C6134.0 (d, J = 9.0 Hz)
C3, C5116.5 (d, J = 22.0 Hz)
C4165.0 (d, J = 255.0 Hz)
-CN118.0

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the analyte and should be free from interfering signals in the regions of interest.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic compounds.

NMR Analysis Workflow

The logical flow from sample preparation to final structural elucidation using NMR is depicted in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation Compound Compound Selection Solvent Deuterated Solvent Selection Compound->Solvent Dissolution Dissolution & Homogenization Solvent->Dissolution Tube Transfer to NMR Tube Dissolution->Tube Spectrometer NMR Spectrometer Setup Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (1H) Peak_Picking Peak Picking Baseline->Peak_Picking Integration_Analysis Integration Analysis (1H) Integration->Integration_Analysis Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Coupling Coupling Constant Analysis Peak_Picking->Coupling Structure_Proposal Structure Proposal Chem_Shift->Structure_Proposal Coupling->Structure_Proposal Integration_Analysis->Structure_Proposal Structure_Verification Structure Verification Structure_Proposal->Structure_Verification

Caption: Workflow for NMR structural analysis.

This guide provides a foundational comparison for the NMR analysis of this compound. While the use of predicted data for the primary compound is a limitation, the presented information offers valuable insights for researchers in the field. It is recommended that experimental data, once available, be used for definitive structural confirmation.

References

A Comparative Guide to the FTIR Spectroscopy of 2-cyano-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic data for 2-cyano-5-fluorobenzyl alcohol. Due to the limited availability of public domain spectra for this specific compound, this guide presents expected vibrational frequencies based on characteristic group frequencies and compares them with data from structurally related compounds. This information is particularly valuable for researchers in drug development and materials science for compound identification and quality control.

Data Presentation: Comparison of Vibrational Frequencies

The FTIR spectrum of 2-cyano-5-fluorobenzyl alcohol is characterized by the vibrational modes of its primary functional groups: hydroxyl (O-H), cyano (C≡N), carbon-fluorine (C-F), and the substituted benzene ring. The expected absorption frequencies are summarized in the table below and compared with the experimental data for Benzyl Alcohol and 2-Fluorobenzyl Alcohol.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for 2-cyano-5-fluorobenzyl alcoholBenzyl Alcohol (Condensed Phase) Wavenumber (cm⁻¹)[1]2-Fluorobenzyl alcohol (Gas Phase) Wavenumber (cm⁻¹)[2]
O-HStretching, broad3500 - 3200~3338~3660
C-H (aromatic)Stretching3100 - 3000~3030, 3064, 3087Not specified
C-H (aliphatic)Stretching2950 - 2850~2870, 2933Not specified
C≡NStretching2240 - 2220N/AN/A
C=C (aromatic)Stretching1600 - 1450~1454, 1496, 1598, 1605Not specified
C-OStretching1260 - 1000~1017, 1190Not specified
C-FStretching1250 - 1020N/ANot specified

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid, liquid, gas) and intermolecular interactions such as hydrogen bonding.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum is highly dependent on the sample preparation technique. For a solid compound like 2-cyano-5-fluorobenzyl alcohol, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[3][4]

1. KBr Pellet Method

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.[3][5]

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of 2-cyano-5-fluorobenzyl alcohol with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[3][5] The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[3]

  • Analysis :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[4]

2. Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal sample preparation.[6][7][8]

  • Sample Preparation :

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3][9]

    • Place a small amount of the solid 2-cyano-5-fluorobenzyl alcohol directly onto the crystal.[6]

  • Analysis :

    • Apply pressure with the instrument's press to ensure good contact between the sample and the crystal.[3][6]

    • Record the background spectrum with the clean, empty ATR crystal.

    • Acquire the sample spectrum. The infrared beam interacts with the sample at the surface, and the reflected light is detected.[7][10]

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing FTIR data for a solid sample like 2-cyano-5-fluorobenzyl alcohol.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KBr KBr Pellet Method Spectrometer FTIR Spectrometer KBr->Spectrometer Place Pellet ATR ATR Method ATR->Spectrometer Place Sample Background Record Background Spectrum Spectrometer->Background Sample Record Sample Spectrum Background->Sample Process Process Spectrum (e.g., Baseline Correction) Sample->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Compare Compare with Reference Spectra Interpret->Compare

FTIR Analysis Workflow for a Solid Sample.

This workflow outlines the key stages from preparing the sample to interpreting the final spectrum.[11][12] The choice between the KBr pellet and ATR methods will depend on the available equipment and the specific requirements of the analysis.[4][6]

References

A Comparative Guide to the Reactivity of 4-Fluoro-2-(hydroxymethyl)benzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Fluoro-2-(hydroxymethyl)benzonitrile and its key positional isomers. An understanding of the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document summarizes their reactivity based on established chemical principles, presents supporting experimental data from analogous systems, details relevant experimental protocols, and provides a qualitative analysis of the factors governing their chemical behavior.

Introduction to the Isomers

The isomers under consideration are structural variants of fluorinated hydroxymethylbenzonitrile. The relative positions of the fluoro, hydroxymethyl, and cyano groups on the benzene ring dictate the electronic and steric environment of the molecule, thereby influencing its reactivity. The primary isomers discussed in this guide are:

  • This compound

  • 2-Fluoro-4-(hydroxymethyl)benzonitrile

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile (as an example of a different substitution pattern)

Factors Influencing Reactivity

The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects of the three functional groups:

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. It also has a weak, electron-donating resonance effect (+R effect).

  • Hydroxymethyl (-CH₂OH): This group is weakly deactivating overall due to the electron-withdrawing nature of the oxygen atom. It can participate in hydrogen bonding, which can influence the reactivity of nearby functional groups.

  • Nitrile (-CN): The cyano group is a strong electron-withdrawing group through both inductive and resonance effects (-I and -R effects). It strongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for aryl fluorides, especially when the ring is activated by electron-withdrawing groups. In this case, the nitrile group is a powerful activating group for the displacement of the fluoride ion.

The general order of reactivity for halogens in SNAr is F >> Cl > Br > I, which is opposite to that in aliphatic nucleophilic substitution. This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, and not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes this intermediate.[1]

The position of the electron-withdrawing nitrile group relative to the fluorine atom is critical. For SNAr to be efficient, the nitrile group should be in the ortho or para position to the fluorine atom to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][3]

Predicted Order of Reactivity for SNAr:

  • This compound: The nitrile group is meta to the fluorine, offering poor resonance stabilization for the Meisenheimer complex. This isomer is expected to be the least reactive towards SNAr.

  • 2-Fluoro-4-(hydroxymethyl)benzonitrile: The nitrile group is para to the fluorine atom, providing excellent resonance stabilization of the negative charge on the intermediate. This isomer is predicted to be highly reactive.

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile: The nitrile group is ortho to the fluorine atom, which also allows for strong resonance stabilization. This isomer is also expected to be highly reactive, potentially even more so than the para isomer due to the proximity of the electron-withdrawing group.[4]

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The electronic nature of the substituents on the aromatic ring influences the ease of this oxidation. Electron-withdrawing groups generally make the oxidation more difficult by destabilizing the developing positive charge on the benzylic carbon in the transition state.

Predicted Order of Reactivity for Oxidation:

  • 2-Fluoro-4-(hydroxymethyl)benzonitrile & this compound: In both isomers, the electron-withdrawing fluorine and nitrile groups will deactivate the benzyl alcohol towards oxidation. The relative positions will fine-tune this effect. A quantitative comparison would require experimental data.

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile: The substitution pattern here will also lead to deactivation.

Given that all isomers possess strong electron-withdrawing groups, they are all expected to be less reactive towards oxidation than unsubstituted benzyl alcohol.

Oxidation_Workflow start Substituted Benzyl Alcohol reaction Reaction Mixture (Solvent, Temperature Control) start->reaction reagents Oxidizing Agent (e.g., PCC, TEMPO/NaOCl) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Substituted Benzaldehyde purification->product

Experimental Data (Analogous Systems)

Table 1: Nucleophilic Aromatic Substitution of Fluorobenzonitrile Isomers (Analogous System)

IsomerNucleophileConditionsYieldReference
2-FluorobenzonitrileBicarbazoleK₂CO₃, DMAc, 160 °CHigh (not specified)[5]
3-Fluorobenzonitrile[¹⁸F]FluorideDMSO, Microwave64% (radiolabeling)[1]
4-FluorobenzonitrileBicarbazoleK₂CO₃, DMAc, 160 °CHigh (not specified)[5]

Note: This data is for fluorobenzonitriles and serves as an analogy. The presence of the hydroxymethyl group will influence reactivity.

Experimental Protocols

The following are general procedures that can be adapted for the specific isomers of fluoro-hydroxymethyl-benzonitrile.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • Fluoro-(hydroxymethyl)benzonitrile isomer

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, NaH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the fluoro-(hydroxymethyl)benzonitrile isomer in the chosen solvent, add the base.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-160 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Oxidation of the Hydroxymethyl Group

Materials:

  • Fluoro-(hydroxymethyl)benzonitrile isomer

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a catalytic system like TEMPO/NaOCl)

  • Anhydrous solvent (e.g., Dichloromethane for PCC and Dess-Martin)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure (using PCC):

  • To a suspension of PCC in anhydrous dichloromethane, add a solution of the fluoro-(hydroxymethyl)benzonitrile isomer in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding aldehyde.

Logical Reactivity Comparison

Reactivity_Logic cluster_snar SNAr Reactivity cluster_oxidation Oxidation Reactivity start Isomer of Fluoro-(hydroxymethyl)benzonitrile nitrile_pos Position of -CN relative to -F start->nitrile_pos ewg Presence of strong Electron-Withdrawing Groups (-F, -CN) start->ewg ortho_para Ortho or Para nitrile_pos->ortho_para Ortho/Para meta Meta nitrile_pos->meta Meta high_reactivity High Reactivity ortho_para->high_reactivity low_reactivity Low Reactivity meta->low_reactivity deactivated Deactivated Benzyl Alcohol ewg->deactivated Yes moderate_reactivity Moderate to Low Reactivity deactivated->moderate_reactivity

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. For nucleophilic aromatic substitution, isomers with ortho or para positioning of the strongly electron-withdrawing nitrile group relative to the fluorine atom are expected to be significantly more reactive. In contrast, all isomers are anticipated to show reduced reactivity in the oxidation of the hydroxymethyl group due to the deactivating nature of the fluorine and nitrile substituents. The provided protocols offer a starting point for the experimental investigation and exploitation of these reactivity differences in synthetic applications. Direct comparative studies are encouraged to provide quantitative validation of these predictions.

References

A Comparative Guide to Purity Assessment of 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4-Fluoro-2-(hydroxymethyl)benzonitrile is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method against other relevant analytical techniques for purity assessment, supported by detailed experimental protocols.

Methodology Comparison

The purity of this compound can be assessed by several analytical techniques. Reverse-phase HPLC is a widely used and robust method for non-polar and moderately polar compounds.[1][2] Given the polar nature of the hydroxyl and nitrile groups and the non-polar aromatic ring of the target molecule, a reverse-phase HPLC method is highly suitable.[1][3] Alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages in terms of speed, resolution, and application to different types of impurities.

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)CE (Capillary Electrophoresis)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[4][5]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of ions in an electric field.[6][7]
Typical Run Time 15 - 30 minutes1 - 10 minutes[8]10 - 40 minutes5 - 20 minutes
Resolution Good to ExcellentVery High[9]High to Very High (especially for volatile compounds)Very High
Sensitivity High (ng range)Very High (pg range)[9]Very High (pg-fg range, especially with specific detectors)High (pg-ng range)
Instrumentation Cost ModerateHighModerate to HighModerate to High
Solvent Consumption ModerateLow[8]Very Low (carrier gas)Very Low
Best Suited For Routine purity testing, quantification of non-volatile and thermally stable impurities.High-throughput screening, complex impurity profiling, high-resolution separations.[10]Analysis of volatile and thermally stable impurities and residual solvents.[11]High-efficiency separations, chiral separations, analysis of charged molecules.[12]

Experimental Protocols

Proposed Reverse-Phase HPLC Method

This proposed method is based on established principles for the analysis of polar aromatic compounds.[13][14]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 10 mL volumetric flask using a diluent, typically a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water).[15][16]

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[17][18]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is a suitable choice for retaining both polar and non-polar compounds.[19][20]

    • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV detection at 224 nm and 271 nm. Benzonitrile exhibits a primary absorption band around 224 nm and a secondary band around 271 nm.[21]

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a significant increase in resolution and a reduction in analysis time compared to conventional HPLC.[4][8]

  • Sample Preparation: Same as for the HPLC method, but potentially with a more dilute final concentration due to the higher sensitivity of UPLC.[9]

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[10]

    • Mobile Phase: Same as the HPLC method (0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile).

    • Gradient Program: A much shorter gradient can be employed.

      Time (min) %A %B
      0.0 95 5
      5.0 5 95
      6.0 5 95
      6.1 95 5

      | 7.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Detection: UV detection at 224 nm and 271 nm.

Alternative Method: Gas Chromatography (GC)

GC is particularly useful for identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • The concentration should be optimized based on detector sensitivity, typically around 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

    • Detector Temperature: 300 °C

Alternative Method: Capillary Electrophoresis (CE)

CE provides very high separation efficiency and is an excellent orthogonal technique to HPLC.[12]

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte (BGE) to a concentration of approximately 0.1-1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 224 nm.

Visualizations

HPLC Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the proposed HPLC method for assessing the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (224 nm / 271 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

References

A Comparative Guide to the Synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile and 4-Chloro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic route. The choice between halogenated isomers, such as 4-Fluoro-2-(hydroxymethyl)benzonitrile and 4-Chloro-2-(hydroxymethyl)benzonitrile, can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of these two key intermediates, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This compound and 4-Chloro-2-(hydroxymethyl)benzonitrile are valuable precursors in the synthesis of a variety of heterocyclic compounds, including quinazolines and other scaffolds of medicinal interest. The primary differentiator between these two molecules lies in the reactivity of the halogen substituent in nucleophilic aromatic substitution (SNAr) reactions. Due to the high electronegativity of the fluorine atom, this compound generally exhibits significantly higher reactivity compared to its chloro-analogue. This enhanced reactivity can lead to higher yields and milder reaction conditions, which are critical considerations in multi-step syntheses.

Reactivity Comparison in Nucleophilic Aromatic Substitution (SNAr)

The key distinction in the synthetic utility of these two compounds lies in the reactivity of the halogen as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups.

Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1][2] Consequently, the fluoro-substituted compound is significantly more reactive than the chloro-substituted one in SNAr reactions.[3][4]

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound4-Chloro-2-(hydroxymethyl)benzonitrileReference
Reactivity HighModerate[1][3]
Leaving Group Ability ExcellentGood[2][3]
Reaction Conditions Milder conditions (lower temperature, shorter time)Harsher conditions may be required[3]
Typical Yields Generally higherGenerally lower[3]

Application in the Synthesis of Quinazolinone Derivatives

Both this compound and 4-Chloro-2-(hydroxymethyl)benzonitrile can serve as precursors for the synthesis of quinazolinone derivatives, which are important scaffolds in drug discovery.[5][6][7][8] A common synthetic route involves the reaction of the benzonitrile derivative with a 2-aminobenzamide or a related species. In such syntheses, the higher reactivity of the fluoro-substituent can be a distinct advantage.

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Product start_F This compound reaction Nucleophilic Aromatic Substitution (SNAr) and Cyclization start_F->reaction Higher Yield / Milder Conditions start_Cl 4-Chloro-2-(hydroxymethyl)benzonitrile start_Cl->reaction Lower Yield / Harsher Conditions amine 2-Aminobenzamide amine->reaction product Substituted Quinazolinone reaction->product

Caption: Comparative synthetic workflow for quinazolinone synthesis.

Experimental Protocols

While a direct comparative study is not available, the following protocols outline the general procedure for a nucleophilic aromatic substitution reaction using a generic amine nucleophile with both benzonitrile derivatives. The protocol for the fluoro-derivative would likely require milder conditions.

Protocol 1: Synthesis of 4-(Alkylamino)-2-(hydroxymethyl)benzonitrile from this compound (Hypothetical)

  • Materials:

    • This compound (1.0 eq)

    • Alkylamine (1.2 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of this compound in DMSO, add the alkylamine and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(Alkylamino)-2-(hydroxymethyl)benzonitrile from 4-Chloro-2-(hydroxymethyl)benzonitrile (Hypothetical)

  • Materials:

    • 4-Chloro-2-(hydroxymethyl)benzonitrile (1.0 eq)

    • Alkylamine (1.5 eq)

    • Potassium carbonate (K2CO3) (2.5 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of 4-Chloro-2-(hydroxymethyl)benzonitrile in DMSO, add the alkylamine and potassium carbonate.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Note: These are generalized protocols and optimization of reaction conditions (temperature, time, and stoichiometry) would be necessary for specific substrates.

G cluster_reactivity Reactivity Comparison Fluoro This compound Reactivity Higher Reactivity in SNAr Fluoro->Reactivity Cost Potentially Higher Cost Fluoro->Cost Chloro 4-Chloro-2-(hydroxymethyl)benzonitrile Conditions Milder Reaction Conditions Reactivity->Conditions Yield Higher Yields Reactivity->Yield

Caption: Logical relationship of reactivity and synthetic outcomes.

Conclusion

For synthetic applications involving nucleophilic aromatic substitution, this compound is the superior choice over 4-Chloro-2-(hydroxymethyl)benzonitrile due to its enhanced reactivity. This leads to practical advantages such as higher yields, shorter reaction times, and the ability to use milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules. While the initial cost of the fluoro-substituted starting material may be higher, the overall efficiency gains in the synthetic route can often justify the investment, particularly in the context of drug development where yield and purity are of utmost importance. Researchers should weigh the trade-off between the cost of the starting material and the potential for a more robust and efficient synthesis when selecting between these two valuable building blocks.

References

Characterization of 4-Fluoro-2-(hydroxymethyl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Fluoro-2-(hydroxymethyl)benzonitrile and Its Structural Isomers for Researchers and Drug Development Professionals

This guide provides a comparative analysis of this compound and its closely related structural isomers, 4-Fluoro-2-methylbenzonitrile and 3-Fluoro-4-(hydroxymethyl)benzonitrile. Given the limited publicly available data on a homologous series of this compound derivatives, this comparison focuses on these key isomeric compounds to highlight the impact of substituent placement on their physicochemical properties and potential applications.

Introduction

Benzonitrile derivatives are pivotal scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The compounds discussed herein are of interest as building blocks in the synthesis of pharmaceuticals and other advanced materials. For instance, 4-Fluoro-2-methylbenzonitrile is a known intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, trelagliptin, used for the treatment of type 2 diabetes.[1] This guide aims to consolidate the available data on these compounds to aid researchers in their potential application.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and its isomers is presented in Table 1. The presence and position of the hydroxymethyl and methyl groups influence the molecular weight and melting point.

PropertyThis compound4-Fluoro-2-methylbenzonitrile3-Fluoro-4-(hydroxymethyl)benzonitrile
CAS Number 1000339-93-4[2]147754-12-9[3]219873-06-0
Molecular Formula C₈H₆FNO[2]C₈H₆FN[3]C₈H₆FNO
Molecular Weight 151.14 g/mol [2]135.14 g/mol [3]151.14 g/mol
Melting Point Data not available70-74 °C63-68 °C
Appearance Off-white solid[4]White powder/crystals[1]Solid

Spectroscopic Data

Spectroscopic characterization is crucial for the unambiguous identification of these compounds. While a complete dataset is not available for all isomers in the public domain, some key data has been reported.

¹H NMR Data
CompoundReported ¹H NMR Data (Solvent)
This compound (DMSO-d₆, 400MHz): δ 7.79 (m, 1H), 7.61-7.74 (m, 2H), 5.53 (s, 1H), 4.61 (s, 2H)[5]
4-Fluoro-2-methylbenzonitrile Data not available in searched sources
3-Fluoro-4-(hydroxymethyl)benzonitrile Data not available in searched sources

Synthesis and Experimental Protocols

The synthetic routes to these isomers vary. A general overview of the synthesis for this compound and a known method for 4-Fluoro-2-methylbenzonitrile are described below.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 4-bromomethyl-3-fluorobenzonitrile with a mixture of dimethyl sulfoxide and water.[4] An alternative route starts from 3-fluoro-4-bromobenzaldehyde, which is first converted to 4-bromo-3-fluorobenzonitrile via reaction with hydroxylamine. Subsequent Grignard exchange with isopropyl magnesium chloride-lithium chloride, followed by reaction with paraformaldehyde, yields the target compound.[5]

Experimental Protocol (Conceptual based on reported synthesis[5]):

  • Oximation: 3-fluoro-4-bromobenzaldehyde is reacted with hydroxylamine in an organic solvent such as acetic acid or DMSO to form 4-bromo-3-fluorobenzonitrile.

  • Grignard Formation and Formylation: The resulting 4-bromo-3-fluorobenzonitrile is dissolved in an appropriate solvent (e.g., THF) and treated with a Grignard reagent like isopropyl magnesium chloride-lithium chloride to facilitate a Grignard exchange. The resulting organometallic species is then reacted with paraformaldehyde.

  • Work-up and Purification: The reaction is quenched with an acidic aqueous solution (e.g., 1N HCl) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, for example, by pulping in n-heptane, to afford 4-cyano-2-fluorobenzyl alcohol.

Synthesis of this compound cluster_0 Route 1 cluster_1 Route 2 A 3-Fluoro-4-bromobenzaldehyde B 4-Bromo-3-fluorobenzonitrile A->B Hydroxylamine C 4-Cyano-2-fluorobenzyl alcohol B->C 1. i-PrMgCl·LiCl 2. Paraformaldehyde D 4-Bromomethyl-3-fluorobenzonitrile E 4-Cyano-2-fluorobenzyl alcohol D->E DMSO/Water

Synthesis Routes to this compound

Biological Activity and Potential Applications

  • DPP-4 Inhibition: The isomer 4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin, a potent DPP-4 inhibitor.[1] This suggests that derivatives of this compound could also be explored as potential DPP-4 inhibitors for the treatment of type 2 diabetes. The hydroxymethyl group offers a handle for further chemical modification and derivatization.

  • Materials Science: 4-Fluoro-2-methylbenzonitrile is also utilized in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[1] The electronic properties of the benzonitrile core, modified by the fluorine and hydroxymethyl substituents, could be of interest for the development of novel organic electronic materials.

Hypothetical Signaling Pathway Inhibition by Benzonitrile Derivatives GLP-1 GLP-1 Active GLP-1 Active GLP-1 GLP-1->Active GLP-1 DPP-4 DPP-4 Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 DPP-4 Pancreatic Beta Cells Pancreatic Beta Cells Active GLP-1->Pancreatic Beta Cells Insulin Secretion Insulin Secretion Pancreatic Beta Cells->Insulin Secretion Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->DPP-4 Inhibition

DPP-4 Inhibition Signaling Pathway

Conclusion

This compound and its isomers represent valuable building blocks for the development of new therapeutics and materials. While there is a lack of comprehensive comparative data for a broad range of derivatives, the available information on the key isomers highlights the significant influence of substituent positioning on the physicochemical and potential biological properties of these compounds. Further research into the synthesis and biological evaluation of a wider array of this compound derivatives is warranted to fully explore their potential in drug discovery and materials science.

References

A Comparative Guide to Deuterium-Labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile for Tracer Studies in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Deuterium-labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile as a potential tracer for Positron Emission Tomography (PET) imaging, placed in the context of established alternatives. Given that the fluorobenzonitrile scaffold is a key feature of tracers targeting the metabotropic glutamate receptor subtype 5 (mGluR5), this document focuses on the performance of existing mGluR5 PET tracers and the potential advantages that deuterium labeling could confer upon a novel candidate like 3-Fluoro-4-(hydroxymethyl)benzonitrile.

Introduction to mGluR5 and the Role of PET Tracers

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease, making it a significant target for drug development.[1][2][3][4] PET imaging provides a non-invasive method to visualize and quantify mGluR5 in the brain, offering invaluable insights into disease pathology and the target engagement of novel therapeutics.[1][3]

The development of effective PET tracers for mGluR5 is an ongoing area of research, with several candidates having been evaluated in preclinical and clinical settings. The ideal tracer exhibits high affinity and selectivity for the target, appropriate lipophilicity to cross the blood-brain barrier, and high metabolic stability to ensure a clear signal.

The Potential of Deuterium-Labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile

While specific experimental data for Deuterium-labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile as a PET tracer is not yet available in published literature, its structural similarity to known mGluR5 ligands suggests its potential in this application. The introduction of deuterium in place of hydrogen at metabolically vulnerable positions can significantly enhance a tracer's performance through the kinetic isotope effect (KIE) . This effect can slow down the rate of metabolism, leading to a higher concentration of the intact tracer in the target tissue and a reduced signal from radiometabolites, which can otherwise confound image interpretation.[5][6]

Comparative Analysis of mGluR5 PET Tracers

To contextualize the potential of a novel deuterated tracer, this section compares the performance of several well-characterized mGluR5 PET radioligands.

Table 1: In Vitro and Physicochemical Properties of mGluR5 PET Tracers
TracerBinding Affinity (Kd or IC50, nM)Lipophilicity (LogD)
[¹¹C]ABP6881.7 - 5.6 (Kd)[7][8][9][10]2.4[10]
[¹⁸F]FPEB~0.05 (Kd)Not explicitly found
[¹⁸F]SP2030.036 (IC50)[10]2.18[10]
[¹⁸F]PSS2323.3 (Affinity)[1]Not explicitly found
Table 2: In Vivo Performance of mGluR5 PET Tracers in Humans
TracerMetabolic Stability (% intact tracer in plasma)Key In Vivo Observations
[¹¹C]ABP688~25% at 60 min[11]High uptake in mGluR5-rich regions, rapid metabolism.[11]
[¹⁸F]FPEB~13% at 90 min[12]Suitable for quantifying mGluR5, good test-retest variability.[10]
[¹⁸F]SP203Not explicitly found in humans, but shows defluorination.[10]Uptake of radiometabolites in bone, interfering with signal.[10]
[¹⁸F]PSS232~59% at 90 min[10][13]Promising kinetics, allows for reference tissue modeling.[13]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of tracer performance. Below are standard protocols for key experiments in PET tracer evaluation.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a tracer for its target receptor.

  • Objective: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) or the half-maximal inhibitory concentration (IC50) of the tracer.

  • Materials:

    • Cell membranes or tissue homogenates expressing mGluR5.

    • Radiolabeled tracer (e.g., [³H]ligand or the ¹⁸F-labeled tracer itself).

    • Unlabeled competing ligand.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

    • Scintillation cocktail and counter.

  • Procedure:

    • Saturation Assay (to determine Kd and Bmax):

      • Incubate varying concentrations of the radiolabeled tracer with a fixed amount of membrane preparation in the assay buffer.

      • For non-specific binding determination, include a high concentration of an unlabeled competitor in a parallel set of incubations.

      • Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Competition Assay (to determine IC50):

      • Incubate a fixed concentration of a known radioligand with varying concentrations of the unlabeled test compound and a fixed amount of membrane preparation.

    • Separation and Counting:

      • Terminate the incubation by rapid vacuum filtration through the filter plates to separate bound from free radioligand.

      • Wash the filters rapidly with ice-cold wash buffer.

      • Dry the filters and add scintillation cocktail.

      • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation assays, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.

    • For competition assays, plot the percentage of inhibition versus the concentration of the unlabeled competitor to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[14]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a tracer to metabolism by liver enzymes.

  • Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the tracer.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Test tracer.

    • Acetonitrile (or other suitable organic solvent) for reaction termination.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a reaction mixture containing HLM and the test tracer in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent tracer.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent tracer against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life as t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance as Clint = (0.693 / t1/2) / (microsomal protein concentration).[15][16][17]

In Vivo PET Imaging in Rodents

This experiment evaluates the brain uptake, distribution, and kinetics of the tracer in a living organism.

  • Objective: To assess the tracer's ability to cross the blood-brain barrier, its regional brain distribution, and its binding specificity.

  • Materials:

    • Small animal PET/CT or PET/MRI scanner.

    • Anesthesia (e.g., isoflurane).

    • Radiolabeled tracer.

    • Blocking agent (a known mGluR5 antagonist).

    • Rodents (e.g., rats or mice).

  • Procedure:

    • Anesthetize the animal and position it in the scanner.

    • Perform a transmission scan for attenuation correction.

    • Administer the radiolabeled tracer intravenously (e.g., via tail vein).

    • Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).

    • For blocking studies, pre-administer a blocking agent before the tracer injection to demonstrate binding specificity.

    • Reconstruct the PET images and co-register them with anatomical images (CT or MRI).

  • Data Analysis:

    • Generate time-activity curves (TACs) for various brain regions of interest.

    • Calculate the Standardized Uptake Value (SUV) for different regions.

    • Compare the uptake in target-rich regions (e.g., striatum, cortex) to a reference region with low receptor density (e.g., cerebellum).

    • In blocking studies, a significant reduction in tracer uptake in target regions confirms specific binding.

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling cascade.

Preclinical PET Tracer Evaluation Workflow

PET_Tracer_Workflow cluster_design Tracer Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Design Tracer Design (e.g., Deuteration) Radiosynthesis Radiolabeling (e.g., with ¹⁸F) Design->Radiosynthesis QC Quality Control Radiosynthesis->QC Binding Binding Affinity (Kd, IC50) QC->Binding Lipophilicity Lipophilicity (LogD) QC->Lipophilicity Metabolism Metabolic Stability (Liver Microsomes) QC->Metabolism PET_CT Rodent PET/CT Imaging Binding->PET_CT Lipophilicity->PET_CT Metabolism->PET_CT Biodistribution Biodistribution Studies PET_CT->Biodistribution Metabolite_Analysis In Vivo Metabolite Analysis PET_CT->Metabolite_Analysis Go_NoGo Go/No-Go for Clinical Translation Biodistribution->Go_NoGo Metabolite_Analysis->Go_NoGo

Caption: Preclinical workflow for PET tracer development.

Conclusion

The development of novel PET tracers for mGluR5 is essential for advancing our understanding and treatment of various CNS disorders. While several promising tracers exist, there is still room for improvement, particularly concerning metabolic stability. A deuterium-labeled version of 3-Fluoro-4-(hydroxymethyl)benzonitrile represents a rational design strategy to potentially overcome the metabolic liabilities of existing tracers. The enhanced stability afforded by the kinetic isotope effect could lead to a tracer with a cleaner pharmacokinetic profile, improved signal-to-noise ratio, and more accurate quantification of mGluR5 in vivo. Further synthesis and rigorous evaluation of this and other deuterated compounds are warranted to explore their full potential as next-generation PET imaging agents.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzonitrile Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Biological Properties with Supporting Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Benzonitrile moieties, recognized as privileged structures in drug design, are frequently subjected to fluorination to optimize their therapeutic potential. This guide provides a detailed comparative study of fluorinated and non-fluorinated benzonitrile building blocks, offering experimental data and protocols to inform rational drug design.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms onto a benzonitrile core can significantly alter key physicochemical properties that govern a molecule's behavior in biological systems. These modifications primarily affect lipophilicity, metabolic stability, and acidity/basicity (pKa).

Lipophilicity (LogP): The effect of fluorination on lipophilicity is highly dependent on the position and number of fluorine atoms. A single fluorine atom can either increase or decrease the octanol-water partition coefficient (LogP), a measure of lipophilicity.[1] Generally, fluoro-arenes tend to be more lipophilic.[2] However, extensive fluorination often leads to a decrease in lipophilicity.[1]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[1] Consequently, fluorination at a metabolically labile position on the benzonitrile ring can significantly enhance a compound's metabolic stability, leading to a longer in vivo half-life.[2][3]

Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[2] When placed in proximity to an ionizable group, it can lower the pKa of basic nitrogens or increase the acidity of acidic protons. This modulation of pKa can influence a molecule's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1]

Comparative Experimental Data

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000950

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1] pKa and clogP values are predicted using computational models.

In this example, the introduction of a fluorine atom at the 7-position results in a slight decrease in pKa and a modest increase in the calculated LogP.[1] Notably, this structural modification also leads to a slight enhancement in potency against the PARP2 enzyme.[1]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, the use of standardized experimental protocols is crucial. The following are detailed methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated benzonitrile building blocks.

Lipophilicity Determination (Shake-Flask Method)

This method directly measures the partition coefficient (LogP) of a compound between n-octanol and an aqueous buffer.[4]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer and n-octanol.

  • Securely cap the vial and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Centrifuge the vial to separate the two phases.

  • Carefully collect an aliquot from both the n-octanol and the aqueous layers.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5][6]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Incubator/shaking water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a 96-well plate, pre-warm the liver microsome solution at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test compound.[8]

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold quenching solution.[9]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[8]

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the compound.[10]

Biochemical Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase. A common format is a luminescence-based assay that measures ATP consumption.[11]

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate

  • ATP

  • Test compound (serially diluted)

  • Assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of the 384-well plate.

  • Add the kinase enzyme and peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • Add the ATP detection reagent to stop the reaction and generate a luminescent signal. The amount of light produced is proportional to the amount of ATP remaining.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of fluorinated and non-fluorinated building blocks in a drug discovery context.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_analysis Data Analysis & SAR Non-F Benzonitrile Non-F Benzonitrile LogP LogP Determination Non-F Benzonitrile->LogP MetStab Metabolic Stability Non-F Benzonitrile->MetStab pKa pKa Measurement Non-F Benzonitrile->pKa F-Benzonitrile F-Benzonitrile F-Benzonitrile->LogP F-Benzonitrile->MetStab F-Benzonitrile->pKa Binding Target Binding Assay LogP->Binding MetStab->Binding pKa->Binding Cellular Cellular Potency Binding->Cellular SAR Structure-Activity Relationship Cellular->SAR

Caption: A streamlined workflow for the comparative evaluation of compounds.

PI3K/Akt/mTOR Signaling Pathway

Many benzonitrile-containing molecules act as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently targeted in cancer therapy.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzonitrile Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with inhibitory action.

Conclusion

The strategic fluorination of benzonitrile building blocks offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As demonstrated, the introduction of fluorine can modulate lipophilicity, enhance metabolic stability, and alter the electronic properties of a molecule, often leading to improved potency and a more favorable pharmacokinetic profile. However, the effects of fluorination are highly context-dependent, necessitating a systematic and data-driven approach to the design and evaluation of fluorinated analogs. The experimental protocols and comparative frameworks presented in this guide provide a foundation for researchers to rationally harness the benefits of fluorine in the development of novel benzonitrile-based therapeutics.

References

A Comparative Guide to the Structural Validation of Synthesized 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of the synthesized compound 4-Fluoro-2-(hydroxymethyl)benzonitrile and a key alternative, 4-Fluoro-2-methylbenzonitrile. Due to the limited availability of direct experimental data for this compound, this guide presents a combination of established synthetic routes and predicted spectroscopic data based on analogous structures. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel fluorinated benzonitrile derivatives.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structural integrity is paramount for its successful application in downstream processes. This guide outlines the key analytical techniques and expected data for the validation of its structure, alongside a direct comparison with 4-Fluoro-2-methylbenzonitrile, a structurally related compound often used in the synthesis of active pharmaceutical ingredients.

Synthetic Routes

A plausible synthetic pathway to this compound involves a two-step process starting from 3-bromo-4-fluorobenzaldehyde. The alternative, 4-Fluoro-2-methylbenzonitrile, can be synthesized from 4-fluoro-2-methylbenzaldehyde.

Diagram of Synthetic Pathways

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Fluoro-2-methylbenzonitrile A 3-bromo-4-fluorobenzaldehyde B 4-fluoro-2-formylbenzonitrile A->B CuCN, DMF, heat C This compound B->C NaBH4, MeOH D 4-fluoro-2-methylbenzaldehyde E 4-fluoro-2-methylbenzaldoxime D->E NH2OH·HCl, NaHCO3, EtOH F 4-Fluoro-2-methylbenzonitrile E->F NaHSO4·H2O, Toluene, heat G cluster_0 Structural Validation Workflow A Synthesized Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (e.g., HPLC, GC-MS) B->C D Structural Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Structure Confirmed E->I F->I G->I H->I

Safety Operating Guide

Prudent Disposal of 4-Fluoro-2-(hydroxymethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-2-(hydroxymethyl)benzonitrile (CAS No. 1000339-93-4) was not publicly available at the time of this writing. The following disposal procedures are based on the chemical's structure (a halogenated aromatic nitrile) and information from SDSs of structurally similar compounds. This guidance should be supplemented by a thorough hazard assessment conducted by qualified personnel and is not a substitute for the specific instructions that would be provided in a manufacturer's SDS. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a fluorinated organic compound containing a nitrile group, it must be treated as hazardous chemical waste. The following step-by-step guide provides essential information for its safe handling and disposal.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this should include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves. It is important to note that thin, disposable nitrile gloves offer limited protection and should be changed immediately upon contamination.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In the event of a spill, evacuate the area and prevent further spread if it is safe to do so. Absorb the spill with an inert, non-combustible material and collect it into a designated, labeled container for hazardous waste.

Step-by-Step Disposal Protocol

  • Waste Segregation: this compound is classified as a halogenated organic waste . It must be collected separately from non-halogenated organic waste, as the disposal methods for these two streams are different and mixing them can increase disposal costs and complexity.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and should list "this compound" as a constituent.

  • Waste Collection:

    • For solid waste (e.g., residual chemical, contaminated lab supplies such as weighing paper or gloves), place it directly into the designated solid halogenated organic waste container.

    • For solutions containing this compound, pour the waste into a designated liquid halogenated organic waste container. Do not fill the container to more than 90% capacity to allow for vapor expansion.

  • Labeling: The hazardous waste label must be filled out completely and accurately as waste is added. This includes the full chemical name and the approximate quantity or concentration.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials, such as strong oxidizing agents.

  • Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS department to arrange for pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data for Structurally Similar Compounds

The following table summarizes GHS hazard classifications for compounds structurally similar to this compound. This information is intended to provide a general understanding of the potential hazards.

Hazard ClassificationGHS Hazard Statement Codes (Examples from Similar Compounds)
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Data is aggregated from SDSs for similar compounds like 4-Fluoro-2-methylbenzonitrile and 2-Fluoro-4-hydroxybenzonitrile and should be used for illustrative purposes only.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Generate Waste: This compound (Solid or Liquid) B Identify as Halogenated Organic Waste A->B C Select Designated Halogenated Waste Container B->C D Label Container: 'Hazardous Waste' 'Halogenated Organic' Chemical Name & Quantity C->D E Add Waste to Container (Do not exceed 90% capacity for liquids) D->E F Seal Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Professional Hazardous Waste Disposal H->I

Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluoro-2-(hydroxymethyl)benzonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/IrritationCauses skin irritation.[4]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[4]
Specific Target Organ ToxicityMay cause respiratory irritation.[4]
Hazardous to the Aquatic EnvironmentHarmful to aquatic life.

Nitrile compounds, in general, pose a risk of releasing hydrocyanic acid.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side-shields and a face shield.Goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect from splashes.[4][5] A face shield provides an additional layer of protection for the entire face.[6]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Nitrile gloves offer good resistance to a wide range of chemicals.[6] Always inspect gloves for tears or holes before use.
Body Protection Chemical-resistant lab coat or coveralls.Impervious clothing should be worn to prevent skin contact.[4] Contaminated clothing must be removed immediately and washed before reuse.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.A NIOSH-approved respirator with appropriate cartridges is required if ventilation is inadequate or if aerosols may be generated.[3][4][6] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[5][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

Preparation
  • Ensure a certified chemical fume hood is operational.

  • Verify the accessibility of an emergency eyewash station and a safety shower.

  • Assemble all required PPE and ensure it is in good condition.

  • Prepare all necessary laboratory equipment and reagents before handling the compound.

  • Keep containers tightly closed in a dry, cool, and well-ventilated area.[4][7]

Handling
  • Conduct all manipulations of this compound inside a chemical fume hood.[3]

  • Wear the full complement of recommended PPE at all times.

  • Avoid the formation of dust and aerosols.[4][8]

  • Avoid breathing any dust, fumes, or vapors.[4]

  • Prevent contact with skin, eyes, and clothing.[7][8]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

In Case of a Spill
  • Evacuate the immediate area.[9]

  • Wear appropriate PPE, including respiratory protection.[9]

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material into a sealed and labeled container for hazardous waste disposal.[7][10]

  • Ventilate the area and decontaminate the spill site.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification
  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5][7]

Collection and Storage of Waste
  • Collect waste in a suitable, closed, and clearly labeled container.[7][10]

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Disposal Procedure
  • Dispose of the contents and container at an approved waste disposal facility.[4]

  • All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[7]

  • Do not allow the chemical to enter drains or the environment.[9]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_spill Spill Response prep1 Verify Fume Hood & Safety Equipment prep2 Assemble PPE prep1->prep2 prep3 Prepare Lab Equipment prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Work in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Experiment Complete spill Spill Occurs? handle3->spill clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 spill->clean1 No spill_resp1 Evacuate Area spill->spill_resp1 Yes spill_resp2 Don Additional PPE spill_resp1->spill_resp2 spill_resp3 Contain & Collect Spill spill_resp2->spill_resp3 spill_resp4 Dispose as Hazardous Waste spill_resp3->spill_resp4 spill_resp4->clean1

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.